3-Bromocyclobutan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromocyclobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c5-3-1-4(6)2-3/h3-4,6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLHFIFQJICDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1552270-60-6, 1909286-42-5, 2243501-46-2 | |
| Record name | 3-bromocyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1r,3r)-3-bromocyclobutanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1s,3s)-3-bromocyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromocyclobutan-1-ol: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 3-Bromocyclobutan-1-ol, a valuable building block in modern organic synthesis and drug discovery. We will delve into its chemical structure, stereochemical considerations, physicochemical properties, and key synthetic methodologies. Furthermore, this document will explore its reactivity and potential applications for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Cyclobutane Moiety
The cyclobutane ring, once considered a mere curiosity of strained ring systems, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, enabling enhanced binding to biological targets. The incorporation of a cyclobutane core can improve metabolic stability, lipophilicity, and other pharmacokinetic properties of drug candidates. 3-Bromocyclobutan-1-ol, possessing two versatile functional groups—a secondary alcohol and a secondary bromide—serves as a key intermediate for the synthesis of more complex cyclobutane-containing molecules.
Chemical Structure and Stereoisomerism
3-Bromocyclobutan-1-ol is a cyclic haloalcohol with the molecular formula C₄H₇BrO. The structure consists of a four-membered carbon ring substituted with a hydroxyl (-OH) group at position 1 and a bromine (-Br) atom at position 3.
The molecule exists as two diastereomers: cis-3-Bromocyclobutan-1-ol and trans-3-Bromocyclobutan-1-ol. In the cis isomer, the hydroxyl and bromo substituents are on the same face of the cyclobutane ring, while in the trans isomer, they are on opposite faces. Each of these diastereomers is chiral and exists as a pair of enantiomers.
Physicochemical and Spectroscopic Properties
Detailed experimental data for 3-Bromocyclobutan-1-ol is not extensively reported in the literature. However, based on its structure and data from analogous compounds, we can predict its key properties.
Table 1: Predicted Physicochemical Properties of 3-Bromocyclobutan-1-ol
| Property | Predicted Value |
| Molecular Formula | C₄H₇BrO |
| Molecular Weight | 151.00 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Estimated 70-80 °C at reduced pressure |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, acetone, THF, dichloromethane). Limited solubility in water. |
| Density | ~1.6 g/cm³ |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy: The proton NMR spectrum of 3-Bromocyclobutan-1-ol is expected to be complex due to the conformational rigidity of the cyclobutane ring and diastereotopicity of the methylene protons.
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CH-OH (Position 1): A multiplet around 4.0-4.5 ppm. The chemical shift and multiplicity will differ between the cis and trans isomers.
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CH-Br (Position 3): A multiplet around 3.8-4.3 ppm. The coupling constants will be indicative of the cis or trans relationship with the adjacent protons.
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CH₂ (Positions 2 and 4): A series of complex multiplets between 2.0 and 3.0 ppm. The protons on each methylene group are diastereotopic and will exhibit distinct chemical shifts and couplings.
-
OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to show four distinct signals corresponding to the four carbon atoms of the cyclobutane ring.
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C-OH (Position 1): ~65-75 ppm
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C-Br (Position 3): ~40-50 ppm
-
C-2 and C-4: ~30-40 ppm
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the following key absorptions:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹
-
C-H stretch (sp³): Bands in the region of 2850-3000 cm⁻¹
-
C-O stretch: A strong band around 1050-1150 cm⁻¹
-
C-Br stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹
Synthesis of 3-Bromocyclobutan-1-ol
The most direct and common laboratory synthesis of 3-Bromocyclobutan-1-ol involves the reduction of its corresponding ketone, 3-Bromocyclobutanone.
Synthesis of the Precursor: 3-Bromocyclobutanone
3-Bromocyclobutanone can be synthesized via several routes, with a common method being the bromination of cyclobutanone.
Reduction of 3-Bromocyclobutanone to 3-Bromocyclobutan-1-ol
The reduction of the carbonyl group in 3-Bromocyclobutanone to a secondary alcohol can be efficiently achieved using hydride reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation.
dot
Caption: Synthetic pathway to 3-Bromocyclobutan-1-ol.
Stereochemical Outcome of the Reduction
The reduction of 3-substituted cyclobutanones with hydride reagents is often highly stereoselective. Studies have shown that the hydride attack preferentially occurs from the face opposite to the substituent at the 3-position, leading to the formation of the cis-alcohol as the major product.[1][2] This stereoselectivity is attributed to minimizing steric hindrance during the approach of the hydride to the carbonyl carbon.
Experimental Protocol: Synthesis of cis-3-Bromocyclobutan-1-ol
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
3-Bromocyclobutanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 3-Bromocyclobutanone (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Reduction: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
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Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
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Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
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Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Bromocyclobutan-1-ol.
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Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Chemical Reactivity and Synthetic Applications
The bifunctional nature of 3-Bromocyclobutan-1-ol makes it a versatile synthetic intermediate. The hydroxyl group can undergo typical alcohol reactions such as oxidation, esterification, and etherification. The bromine atom can be displaced by a variety of nucleophiles via Sₙ2 reactions.
dot
Caption: Reactivity profile of 3-Bromocyclobutan-1-ol.
Nucleophilic Substitution at the Bromine-bearing Carbon
The bromine atom can be displaced by a wide range of nucleophiles, including amines, azides, cyanides, and alkoxides, to introduce new functional groups onto the cyclobutane ring. These reactions typically proceed with inversion of configuration at the carbon center.
Intramolecular Cyclization: Formation of Bicyclic Ethers
In the presence of a base, 3-Bromocyclobutan-1-ol can undergo an intramolecular Sₙ2 reaction. The alkoxide formed by the deprotonation of the hydroxyl group acts as a nucleophile, displacing the bromide to form a bicyclic ether, 3-oxabicyclo[3.1.0]hexane. This transformation is particularly efficient for the cis-isomer due to the favorable proximity of the reacting groups.
Applications in Drug Discovery and Development
The cyclobutane motif is increasingly incorporated into drug candidates to enhance their pharmacological profiles. 3-Bromocyclobutan-1-ol serves as a versatile starting material for the synthesis of complex cyclobutane derivatives that can be used as fragments or scaffolds in drug design. The ability to introduce diverse functionalities at two distinct positions on the cyclobutane ring allows for the systematic exploration of structure-activity relationships (SAR).
Safety and Handling
Disclaimer: This information is for guidance only. Always consult the Safety Data Sheet (SDS) before handling any chemical.
Based on data for the precursor 3-Bromocyclobutanone and analogous haloalcohols, 3-Bromocyclobutan-1-ol should be handled with care.
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Hazards: Likely to be harmful if swallowed, and may cause skin and eye irritation.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
3-Bromocyclobutan-1-ol is a valuable and versatile building block for the synthesis of a wide range of cyclobutane-containing molecules. Its straightforward synthesis from 3-Bromocyclobutanone and its predictable reactivity make it an attractive intermediate for researchers in organic synthesis and medicinal chemistry. The strategic incorporation of the cyclobutane scaffold, facilitated by reagents like 3-Bromocyclobutan-1-ol, continues to be a promising strategy in the development of novel therapeutics.
References
- Van der Eycken, E. V., & Bräse, S. (Eds.). (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry.
-
PubMed. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Retrieved from [Link]
Sources
cis- vs trans-3-Bromocyclobutan-1-ol stereoisomer differences
An In-Depth Technical Guide to the Stereoisomer Differences of cis- and trans-3-Bromocyclobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Cyclobutane Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. While aromatic rings have long been staples in drug design, there is a growing appreciation for three-dimensional (3D) scaffolds that can better explore the complex topology of biological targets.[1] Among these, the cyclobutane moiety has emerged as a particularly attractive structural motif. Its rigid, puckered nature provides a defined spatial arrangement for substituents, offering a level of conformational restriction that can enhance binding affinity and selectivity.[1] The incorporation of synthetic handles, such as hydroxyl and bromo groups, onto this scaffold creates versatile building blocks for fragment-based drug discovery (FBDD) and lead optimization.[2][3]
This guide provides a detailed technical examination of the two diastereomers of 3-Bromocyclobutan-1-ol: the cis and trans isomers. Understanding the profound differences in their synthesis, conformational behavior, spectroscopic signatures, and chemical reactivity is paramount for their effective application in drug development. As we will explore, the seemingly subtle change in the spatial orientation of the hydroxyl and bromo substituents has significant downstream consequences, dictating which isomer is suitable for a given synthetic strategy and, ultimately, which will possess the desired biological activity.
Chapter 1: Conformational Analysis and Stereochemical Distinction
The fundamental differences between cis- and trans-3-Bromocyclobutan-1-ol originate from their three-dimensional structure. Unlike the flat polygon often depicted in 2D drawings, the cyclobutane ring is not planar. It adopts a "puckered" or "butterfly" conformation to alleviate the torsional strain that would arise from eclipsed C-H bonds in a planar structure.[4] This puckering results in two distinct types of substituent positions: pseudo-axial (pointing more vertically) and pseudo-equatorial (pointing more horizontally).
In 1,3-disubstituted cyclobutanes, the relative stability of the cis and trans isomers is determined by the steric strain between the substituents.
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trans-3-Bromocyclobutan-1-ol : In the trans isomer, the hydroxyl and bromo groups are on opposite faces of the ring. This allows the molecule to adopt a puckered conformation where both bulky substituents can occupy the more sterically favorable pseudo-equatorial positions. This arrangement minimizes van der Waals repulsion, generally making the trans isomer the more stable of the two.[5]
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cis-3-Bromocyclobutan-1-ol : In the cis isomer, both substituents are on the same face of the ring. This forces one substituent into a pseudo-axial position while the other is pseudo-equatorial. The axial substituent experiences greater steric hindrance with the other axial hydrogen atom on the same side of the ring, leading to a higher ground-state energy compared to the trans isomer.[5][6]
The choice of which substituent occupies the axial versus equatorial position in the cis isomer depends on their relative steric bulk (A-value), though the energy difference between the two possible puckered conformations is often small, leading to a dynamic equilibrium.
Caption: Puckered conformations of trans (diequatorial) and cis (axial-equatorial) isomers.
Chapter 2: Stereoselective Synthesis
The most common synthetic route to 3-bromocyclobutan-1-ols is the reduction of the corresponding ketone, 3-bromocyclobutanone.[7][8] The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent, a principle known as stereoselective reduction. The causality behind this selectivity lies in the steric environment of the carbonyl group.
-
Synthesis of the trans Isomer (Predominantly): Small, unhindered hydride reagents, such as sodium borohydride (NaBH₄), tend to attack the carbonyl carbon from the less sterically hindered face. In the puckered 3-bromocyclobutanone, the bromine atom occupies a pseudo-equatorial position to minimize steric strain. The opposite face of the ring is therefore more accessible. Hydride attack from this face pushes the resulting hydroxyl group into the opposite pseudo-equatorial position, yielding the trans isomer as the major product.
-
Synthesis of the cis Isomer (Predominantly): To favor the formation of the cis isomer, a much bulkier hydride source is required, such as L-Selectride® (lithium tri-sec-butylborohydride). This large reagent cannot easily approach from the less hindered face. Instead, it is forced to attack from the more hindered face (the same face as the bromine atom). This delivers the hydride from the equatorial direction, forcing the resulting hydroxyl group into the pseudo-axial position, thus forming the cis isomer.
Caption: Synthetic workflow for the stereoselective reduction of 3-bromocyclobutanone.
Experimental Protocol: Synthesis of trans-3-Bromocyclobutan-1-ol
This protocol is a self-validating system, including in-process checks and final characterization to ensure product identity and purity.
-
Reaction Setup: To a solution of 3-bromocyclobutanone (1.0 eq) in methanol (MeOH, 0.2 M) at 0 °C (ice-water bath), add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
In-Process Control (IPC): After 1 hour of stirring at 0 °C, take a small aliquot of the reaction mixture, quench it with a drop of acetone, and analyze by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes) to confirm the complete consumption of the starting material.
-
Quenching: Slowly add acetone (2.0 eq) to quench any excess NaBH₄. Once gas evolution ceases, carefully add saturated aqueous ammonium chloride (NH₄Cl) solution until the pH is ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude product by flash column chromatography on silica gel. The product identity and stereochemical purity should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the data against established literature values.
Chapter 3: Spectroscopic Differentiation
The distinct spatial arrangements of the cis and trans isomers give rise to unique and predictable differences in their NMR and IR spectra. These analytical techniques are the primary methods for distinguishing between the two stereoisomers.
¹H NMR Spectroscopy
The key to differentiation lies in the chemical shifts (δ) and, more importantly, the proton-proton coupling constants (J).
-
Chemical Shift: The protons on the carbons bearing the substituents (H-1 and H-3) will have different chemical environments. In the cis isomer, the axial proton is typically more shielded (appears at a lower ppm value) than its equatorial counterpart due to anisotropic effects from the C-C single bonds of the ring.
-
Coupling Constants: The magnitude of the coupling constant between adjacent protons is described by the Karplus relationship, which correlates it to the dihedral angle between the protons.[9]
-
In the trans isomer (diequatorial), the coupling between H-1 (axial) and the adjacent methylene protons (H-2/H-4) will show both a large axial-axial coupling (J ≈ 10-13 Hz) and a smaller axial-equatorial coupling (J ≈ 3-6 Hz).
-
In the cis isomer (axial-equatorial), the coupling patterns are different. For example, the equatorial H-1 will only show smaller equatorial-axial and equatorial-equatorial couplings to its neighbors. The different geometric constraints lead to measurably different splitting patterns.[9][10]
-
¹³C NMR Spectroscopy
Due to its higher symmetry (possessing a C₂ rotational axis), the trans isomer will show fewer signals in the ¹³C NMR spectrum than the less symmetric cis isomer. For trans-3-bromocyclobutan-1-ol, C2 and C4 are chemically equivalent, resulting in a single signal. In the cis isomer, all four carbon atoms are in unique chemical environments, giving rise to four distinct signals.
Infrared (IR) Spectroscopy
The primary difference in the IR spectra relates to the O-H stretching frequency.
-
trans-Isomer: The hydroxyl group primarily engages in intermolecular hydrogen bonding, resulting in a relatively sharp O-H stretch around 3300-3400 cm⁻¹.
-
cis-Isomer: The proximity of the hydroxyl and bromo groups on the same face of the ring allows for the possibility of weak intramolecular hydrogen bonding. This additional bonding mode can cause the O-H stretch to be broader and potentially shifted to a slightly lower frequency compared to the trans isomer.
| Spectroscopic Data | cis-3-Bromocyclobutan-1-ol | trans-3-Bromocyclobutan-1-ol | Causality |
| ¹H NMR (H-1/H-3) | Different coupling constants for ax/eq protons | Characteristic large ax-ax coupling | Dihedral angle differences (Karplus relationship)[9] |
| ¹³C NMR Signals | 4 signals | 3 signals | Higher molecular symmetry in the trans isomer |
| IR (O-H Stretch) | Broader band | Sharper band | Potential for intramolecular H-bonding in the cis isomer |
Chapter 4: Comparative Chemical Reactivity
The stereochemical arrangement of the functional groups directly governs the reactivity of the isomers, particularly in reactions where the geometry of the transition state is critical. A prime example is the intramolecular Williamson ether synthesis.
When treated with a strong, non-nucleophilic base like sodium hydride (NaH), the hydroxyl group is deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile.
-
cis-Isomer Reactivity: In the cis isomer, the resulting alkoxide and the bromine atom are on the same side of the ring. This geometry is ideal for an intramolecular SN2 reaction. The alkoxide can attack the carbon atom bearing the bromine from the backside, displacing the bromide and forming a strained but stable bicyclo[1.1.1]pentan-1-ol derivative.
-
trans-Isomer Reactivity: In the trans isomer, the alkoxide and the bromine are on opposite faces of the ring. The geometry is completely wrong for a backside attack. An intramolecular SN2 reaction is therefore geometrically impossible. Under these conditions, the trans isomer would likely undergo intermolecular reactions or elimination if a suitable proton is available.
This difference in reactivity is a powerful tool for both structural confirmation and for the selective synthesis of complex bicyclic systems from the cis isomer.
Caption: Stereospecific reactivity of cis and trans isomers under basic conditions.
Chapter 5: Applications in Drug Discovery
The cis and trans isomers of 3-bromocyclobutan-1-ol are not merely chemical curiosities; they are valuable building blocks in drug discovery programs.
-
3D Scaffolding: The defined, non-planar structure of the cyclobutane ring serves as an excellent scaffold to present pharmacophoric elements in specific 3D orientations, potentially increasing potency and reducing off-target effects.[1]
-
Versatile Synthetic Handles: The hydroxyl and bromo groups are orthogonal functional groups that can be selectively modified.
-
The hydroxyl group can be converted into ethers, esters, or used as a handle for attachment to other molecular fragments.
-
The bromo group is a key functional group for carbon-carbon bond formation, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings.[3] This allows for the straightforward introduction of aryl and heteroaryl groups, which are common in many drug molecules.
-
-
Halogen Bonding: The bromine atom itself can be a crucial part of the pharmacophore. It can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This can significantly enhance binding affinity and selectivity.[11][12]
The critical takeaway for drug development professionals is that the cis and trans isomers are, for all practical purposes, different molecules. They will interact differently with chiral biological targets, and only one is likely to have the desired therapeutic effect. Therefore, stereocontrolled synthesis and unambiguous characterization are not just academic exercises but essential prerequisites for any successful drug discovery campaign utilizing these scaffolds.
Conclusion
The stereoisomers of 3-Bromocyclobutan-1-ol provide a compelling case study in the importance of three-dimensional molecular architecture. The simple distinction between cis and trans translates into significant and predictable differences in conformational stability, synthetic accessibility, spectroscopic properties, and chemical reactivity. For the researcher, scientist, or drug development professional, a thorough understanding of these differences is essential. It informs the design of efficient synthetic routes, enables unambiguous structural assignment, and ultimately allows for the rational design of novel therapeutics that leverage the unique 3D space occupied by these valuable cyclobutane building blocks.
References
- Molecules 2012, 17, 152. (Note: While this reference discusses aminocyclohexanols, the principles of stereoselective reduction are analogous and broadly applicable.) [Source: Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones, URL: https://www.mdpi.com/1420-3049/17/1/152]
- M. J. M. et al. (2020). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science. [Source: Chemical Science (RSC Publishing), URL: https://pubs.rsc.org/en/content/articlelanding/2020/sc/d0sc03362a]
- Preprints 2024, 2024030283. (Note: This article on isochromenes demonstrates the application of the Karplus equation and conformational analysis to determine cis/trans configuration via NMR coupling constants, a principle directly applicable to cyclobutanes.) [Source: Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids, Preprints.org, URL: https://www.preprints.org/manuscript/202403.0283/v1]
- Reddit. (2018). 1H NMR of 1,3-dibromo-1,3-dimethylcyclobutane. r/chemistry. (Note: This is a forum discussion, but it correctly explains the basic NMR principles of how symmetry affects the spectra of cis and trans cyclobutane isomers.) [Source: Reddit, URL: https://www.reddit.com/r/chemistry/comments/7zwfgz/1h_nmr_of_13dibromo13dimethylcyclobutane/]
- PubChem. trans-3-Bromocyclopentanol. National Center for Biotechnology Information. [Source: PubChem, URL: https://pubchem.ncbi.nlm.nih.gov/compound/trans-3-Bromocyclopentanol]
- PubChem. 3-Bromocyclopentan-1-ol. National Center for Biotechnology Information. [Source: PubChem, URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromocyclopentan-1-ol]
- Tata, R. R. et al. (2019). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. ResearchGate. [Source: ResearchGate, URL: https://www.researchgate.
- PubChem. 3-Bromocyclobutanone. National Center for Biotechnology Information. [Source: PubChem, URL: https://pubchem.ncbi.nlm.nih.gov/compound/58346963]
- Jiménez, A. I. et al. (2015). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Source: The Journal of Organic Chemistry, URL: https://pubs.acs.org/doi/10.1021/acs.joc.5b01620]
- Sadowska, J. et al. (2017). 3-Bromopyruvate as a potential pharmaceutical in the light of experimental data. Postepy higieny i medycyny doswiadczalnej. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/29219803/]
- Sigma-Aldrich. 3-Bromocyclobutanone. [Source: Sigma-Aldrich, URL: https://www.sigmaaldrich.com/US/en/product/aldrich/syx00267]
- H. P. et al. (2021). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. [Source: Semantic Scholar, URL: https://www.semanticscholar.org/paper/Introducing-bromine-in-the-molecular-structure-as-H.-P./46820542159e2172a392a10d0f7f2d5727038e24]
- Quora. (2023). Which one is more reactive among cis butene and trans butene? (Note: The provided answer discusses steric favorability in substituted cyclohexanes, a principle that is analogous to the stability of substituted cyclobutanes.) [Source: Quora, URL: https://www.quora.com/Which-one-is-more-reactive-among-cis-butene-and-trans-butene]
- Jiménez, A. I. et al. (2015). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/26352887/]
- LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Source: Chemistry LibreTexts, URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/04%3A_Alkanes_and_Cycloalkanes/4.
- University of York. (2023). Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. [Source: University of York, URL: https://etheses.whiterose.ac.uk/33719/]
- BenchChem. (2025). Reactivity Under Scrutiny: A Comparative Analysis of cis- and trans-1,2-Dibromocyclopropane. (Note: This article discusses 1,2-disubstituted cyclopropanes, but the principles of steric strain influencing stability and reactivity are directly transferable to 1,3-disubstituted cyclobutanes.) [Source: BenchChem, URL: https://www.benchchem.com/blog/reactivity-under-scrutiny-a-comparative-analysis-of-cis-and-trans-1-2-dibromocyclopropane]
- Quora. (2017). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? [Source: Quora, URL: https://www.quora.com/Using-the-tools-of-spectroscopy-how-do-chemists-tell-what-is-cis-and-trans-for-example-cis-1-2-dihydroxycyclohexane-vs-trans-1-2-dihydroxycyclohexane]
- Durig, J. R., & Morrissey, A. C. (1967). Vibrational Spectra and Structure of Four-Membered Ring Molecules. IV. 2-Bromocyclobutanone and 2-Bromo-2,4,4-trideuterocyclobutanone. The Journal of Chemical Physics. [Source: Sci-Hub, URL: https://sci-hub.se/10.1063/1.1701653]
- H. P. et al. (2021). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Source: Journal of Medical Science, URL: https://jms.ump.edu.pl/index.php/jms/article/view/323]
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- Ang, Y. L. et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Source: PubMed Central, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9148386/]
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3-Bromocyclobutan-1-ol molecular weight and formula
This technical guide provides an in-depth analysis of 3-Bromocyclobutan-1-ol , a functionalized cyclobutane scaffold increasingly utilized in medicinal chemistry for fragment-based drug discovery (FBDD) and lead optimization.
Physicochemical Characterization
3-Bromocyclobutan-1-ol is a disubstituted cyclobutane derivative characterized by a hydroxyl group at position 1 and a bromine atom at position 3. The molecule exhibits geometric isomerism (cis and trans) due to the restricted rotation of the cyclobutane ring.
Core Identity Data
| Property | Value | Notes |
| IUPAC Name | 3-Bromocyclobutan-1-ol | |
| Molecular Formula | C₄H₇BrO | |
| Molecular Weight | 151.00 g/mol | Calculated based on standard atomic weights (C: 12.011, H: 1.008, Br: 79.904, O: 15.999).[1][2][3] |
| Exact Mass | 149.9680 (⁷⁹Br)151.9660 (⁸¹Br) | Exhibits characteristic 1:1 isotopic doublet in Mass Spectrometry. |
| CAS Registry Number | 2243501-46-2 (cis-isomer) | The generic CAS is often not listed in standard catalogs; specific isomers are assigned distinct numbers. |
| Physical State | Colorless to pale yellow oil | Low melting point solid (isomer dependent). |
| Solubility | Soluble in DCM, MeOH, DMSO, THF | Limited solubility in water; lipophilic scaffold. |
Stereochemical Configuration
The 1,3-disubstitution pattern on the cyclobutane ring gives rise to two diastereomers. Due to the puckered conformation of the cyclobutane ring (butterfly shape, ~25° fold angle), these isomers exhibit distinct thermodynamic stabilities.
-
cis-3-Bromocyclobutan-1-ol: The hydroxyl and bromine substituents are on the same face of the ring. In the dominant conformation, both substituents typically adopt pseudo-equatorial positions to minimize transannular strain, making this the thermodynamically favored isomer. It is achiral (possesses a plane of symmetry passing through C1 and C3).
-
trans-3-Bromocyclobutan-1-ol: The substituents are on opposite faces. One substituent is forced into a pseudo-axial position, increasing steric strain. This isomer exists as a pair of enantiomers ((1R,3R) and (1S,3S)).
Synthetic Methodology
The primary synthetic route involves the hydride reduction of the corresponding ketone, 3-bromocyclobutanone (CAS 23761-24-2). This reaction is generally diastereoselective, favoring the cis-isomer due to the trajectory of hydride attack and the thermodynamic preference of the product.
Protocol: Sodium Borohydride Reduction
Reagents:
-
Substrate: 3-Bromocyclobutanone (1.0 eq)
-
Reducing Agent: Sodium Borohydride (NaBH₄) (0.5 – 1.0 eq)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Quench: Saturated aqueous Ammonium Chloride (NH₄Cl)
Step-by-Step Workflow:
-
Preparation: Dissolve 3-bromocyclobutanone in anhydrous MeOH (0.2 M concentration) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C using an ice bath to control the exothermic nature of the reaction and improve diastereoselectivity.
-
Addition: Add NaBH₄ portion-wise over 15 minutes. Avoid bulk addition to prevent runaway exotherms.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor progress via TLC (visualize with KMnO₄ stain; ketone spot disappears, alcohol spot appears).
-
Quenching: Carefully add sat. aq. NH₄Cl at 0 °C to destroy excess hydride.
-
Extraction: Remove volatiles (MeOH) under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3x).
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify the crude oil via silica gel flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes) to separate the cis (major) and trans (minor) isomers.
Synthesis Logic Diagram
Figure 1: Synthetic workflow for the reduction of 3-bromocyclobutanone to 3-bromocyclobutan-1-ol.
Structural Analysis & Identification
Accurate identification relies on distinguishing the geometric isomers via NMR spectroscopy.
¹H NMR Interpretation (CDCl₃, 400 MHz)
-
H1 (Methine -CHOH):
-
Typically appears as a multiplet between δ 3.8 – 4.2 ppm .
-
cis-Isomer: Often appears as a quintet-like signal due to symmetric coupling with adjacent methylene protons. The chemical shift is typically upfield relative to the trans isomer due to the shielding effect of the pseudo-equatorial bromine.
-
trans-Isomer: Appears as a broader multiplet; the pseudo-axial orientation of one substituent deshields the proton.
-
-
H3 (Methine -CHBr):
-
Resonates between δ 4.0 – 4.5 ppm .
-
-
Ring Protons (H2/H4):
-
Complex multiplets between δ 2.0 – 3.0 ppm . The cis isomer displays a simpler splitting pattern due to the plane of symmetry.
-
Mass Spectrometry (GC-MS / LC-MS)
-
Molecular Ion: [M]⁺ not always visible; often observes [M-H₂O]⁺ or [M-Br]⁺ fragments.
-
Isotope Pattern: The presence of Bromine is confirmed by the characteristic 1:1 doublet at m/z 150 and 152 (for [M-H]⁺ or similar fragments).
Applications in Drug Discovery
3-Bromocyclobutan-1-ol serves as a high-value Fsp³-rich scaffold in medicinal chemistry. Its applications are driven by its ability to introduce defined vectors and metabolic stability compared to linear alkyl chains.
Key Applications
-
Bioisostere for Phenyl Rings: The cyclobutane ring provides a rigid, lipophilic spacer that mimics the spatial occupancy of a phenyl ring but with significantly lower molecular weight and higher water solubility (lower LogP).
-
Fragment-Based Drug Discovery (FBDD): The bromine atom acts as a "synthetic handle" for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the fragment into larger lead compounds.
-
Halogen Bonding: The C-Br bond can function as a halogen bond donor, interacting with carbonyl backbone oxygens in target proteins (e.g., kinases, proteases), enhancing potency.
Functionalization Pathway
Figure 2: Functionalization pathways for the 3-bromocyclobutan-1-ol scaffold.
Safety & Handling
-
Hazards: Like most alkyl bromides and low-molecular-weight alcohols, this compound should be treated as an irritant and potential alkylating agent .
-
Storage: Store at 2–8 °C under an inert atmosphere. Alkyl bromides can slowly hydrolyze or eliminate HBr upon prolonged exposure to moisture and light.
-
Disposal: Dispose of as halogenated organic waste.
References
-
Chemical Identification: PubChem Compound Summary for 3-Bromocyclobutanone (Precursor). National Center for Biotechnology Information. [Link]
-
Synthetic Protocol: "Reduction of Cyclobutanones." Organic Chemistry Portal. (General methodology for NaBH4 reduction of strained ketones). [Link]
- Stereochemical Analysis: Wiberg, K. B., et al. "Conformational properties of cyclobutanes." Journal of Organic Chemistry.
Sources
Technical Guide: Solubility Profile of 3-Bromocyclobutan-1-ol
[1][2][3][4]
Executive Summary & Chemical Identity
3-Bromocyclobutan-1-ol is a bifunctionalized small ring system characterized by high ring strain (~26 kcal/mol) and opposing polarity vectors.[1][2][3][4] Its solubility behavior is governed by the competition between the hydrophilic hydroxyl group (hydrogen bond donor/acceptor) and the lipophilic, polarizable bromine substituent.[1][2][3][4]
-
Key Isomerism: Exists as cis and trans diastereomers, which exhibit distinct polarity and solubility variances in non-polar media.[1][2][3][4]
Theoretical Solubility Parameters
| Parameter | Value (Estimated) | Implication |
| LogP (Octanol/Water) | ~0.6 – 0.9 | Moderate lipophilicity; partitions well into organic ethers and chlorinated solvents.[1][2][3][4] |
| H-Bond Donors | 1 | Soluble in protic solvents; capable of self-association.[1][2][3][4] |
| Polar Surface Area (PSA) | ~20 Ų | Permeable to cell membranes; good solubility in polar aprotic solvents.[1][2][3][4] |
Solvent Compatibility & Selection Matrix
The following matrix categorizes solvents based on their utility in synthesis, extraction, and purification of 3-Bromocyclobutan-1-ol.
Class A: High Solubility (Primary Solvents)
Best for: Reaction media, stock solutions.[1][2][3][4]
Class B: Moderate to High Solubility (Extraction/Workup)
Best for: Liquid-Liquid Extraction (LLE), Chromatography.[1][2][3][4]
Class C: Low/Conditional Solubility (Purification)
Best for: Precipitation, Crystallization, Non-polar Mobile Phases.[1][2][3][4]
Experimental Protocols: Solubility Determination
As exact solubility data is often batch-dependent (isomer ratio), the following self-validating protocols are recommended for precise determination.
Protocol A: Visual Equilibrium Solubility (Rapid Screen)
Objective: Quickly determine the approximate solubility range (<1 mg/mL to >100 mg/mL).
-
Preparation: Weigh 10 mg of 3-Bromocyclobutan-1-ol into a clear HPLC vial.
-
Titration: Add solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Calculation:
Protocol B: Gravimetric Saturation Analysis (High Precision)
Objective: Determine exact saturation concentration (
-
Saturation: Add excess 3-Bromocyclobutan-1-ol to 5 mL of target solvent until a visible solid/oil phase persists.[1][2][3][4]
-
Equilibration: Stir at 25°C for 24 hours to ensure thermodynamic equilibrium.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-saturated) into a tared vessel.
-
Evaporation: Remove solvent under vacuum (Rotovap/Nitrogen stream) until constant weight is achieved.
-
Validation: Re-dissolve residue in a known volume of deuterated solvent (e.g., CDCl₃) and verify structural integrity via ¹H-NMR (check for elimination byproducts).
Workflow Visualization
Figure 1: Solvent Selection Decision Tree
This logic flow guides the selection of solvents based on the operational stage (Synthesis vs. Purification).[1][2][3][4]
Caption: Decision logic for solvent selection emphasizing chemical stability and phase behavior.
Isomer-Specific Considerations
The cis and trans isomers of 3-Bromocyclobutan-1-ol display distinct polarity profiles due to the dipole vector alignment.
-
cis-Isomer: The hydroxyl and bromide are on the same face.[1][2][3][4] The dipoles partially reinforce, generally resulting in higher polarity and lower Rf values on silica gel.[1][2][3][4]
-
trans-Isomer: The substituents are on opposite faces.[1][2][3][4] Dipoles partially cancel, often leading to slightly higher lipophilicity and higher Rf values.[1][2][3][4]
-
Implication: When optimizing solubility for crystallization, the trans isomer is typically less soluble in polar solvents than the cis isomer, allowing for potential kinetic resolution via fractional crystallization in Pentane/Et₂O mixtures at -20°C.[1][2][3][4]
Safety & Handling
References
-
PubChem Compound Summary. (2025). 3-Bromocyclobutanone (Precursor/Analog Data). National Center for Biotechnology Information.[1][2][3][4] Link
-
Organic Syntheses. (1976).[1][2][3][4] General procedures for bromination of cycloalkanones and reduction.[1][2][3][4] Org.[1][2][3][4][6][7][8] Synth. 1976, 55,[1][2][3][4] 24. Link[1][2][3][4]
-
ResearchGate. (2010).[1][2][3][4] Synthesis of bromocyclopentene derivatives (Analogous solubility data).Link
-
Vertex AI Search. (2025).[1][2][3][4] Aggregated physicochemical properties for bromocycloalkanols. (Internal Analysis based on search results 1.1 - 1.11).
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Methodological & Application
synthesis of 3-Bromocyclobutan-1-ol from 3-bromocyclobutanone
Application Note: A-087
Topic: High-Fidelity Synthesis of 3-Bromocyclobutan-1-ol from 3-bromocyclobutanone via Selective Ketone Reduction
Abstract & Introduction
Cyclobutane derivatives are valuable structural motifs in medicinal chemistry and materials science, prized for the unique conformational constraints imparted by the strained four-membered ring.[1] 3-Bromocyclobutan-1-ol, in particular, serves as a versatile bifunctional intermediate, enabling subsequent modifications at both the hydroxyl group and the bromine-bearing carbon. This application note provides a detailed, field-proven protocol for the synthesis of 3-Bromocyclobutan-1-ol through the selective reduction of 3-bromocyclobutanone. We will delve into the mechanistic underpinnings of the chosen methodology, present a step-by-step procedure optimized for safety and yield, and offer expert insights into process control and troubleshooting. The primary method described herein utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, to ensure the high-fidelity conversion of the ketone to the corresponding secondary alcohol without compromising the integrity of the carbon-bromine bond.
Chemical Principles & Mechanistic Rationale
The conversion of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis.[2] The chosen reagent for this protocol is sodium borohydride (NaBH₄), a hydride donor. The selection of NaBH₄ over more potent reducing agents like lithium aluminum hydride (LiAlH₄) is a critical experimental choice driven by chemoselectivity.
Rationale for Reagent Selection:
-
Chemoselectivity: NaBH₄ is a mild reducing agent, highly selective for aldehydes and ketones.[2] Unlike LiAlH₄, it will not typically reduce esters, amides, or, most importantly in this context, alkyl halides under standard protic solvent conditions. This selectivity is paramount to prevent the undesired side reaction of reductive debromination.
-
Safety and Handling: NaBH₄ is significantly safer and easier to handle than LiAlH₄. It can be used in protic solvents like methanol or ethanol and is stable in air, whereas LiAlH₄ reacts violently with water and protic solvents and is pyrophoric.[3][4]
Reaction Mechanism:
The reduction proceeds via a two-step mechanism.[2][5]
-
Nucleophilic Attack: The reaction begins with the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex ([BH₄]⁻) to the electrophilic carbonyl carbon of 3-bromocyclobutanone.[6] The polarity of the C=O bond, with a partial positive charge on the carbon, makes it susceptible to attack. This step breaks the carbonyl π-bond, transferring the electrons to the oxygen atom and forming a tetracoordinate borate-alkoxide intermediate.
-
Protonation: Following the hydride transfer, the resulting alkoxide intermediate is protonated by the solvent (in this case, methanol). This step neutralizes the negative charge on the oxygen, yielding the final product, 3-Bromocyclobutan-1-ol, and a methoxyborohydride species.[5] The process can repeat until all four hydride equivalents from the borohydride have reacted. A final aqueous workup ensures complete protonation and quenches any unreacted NaBH₄.
Materials and Reagents
| Reagent/Material | Grade | Molecular Wt. ( g/mol ) | Supplier Example | Notes |
| 3-Bromocyclobutanone | ≥97% | 148.99 | Sigma-Aldrich, AChemBlock | Irritant, handle with care.[7][8] Store under inert atmosphere in a freezer.[9] |
| Sodium Borohydride (NaBH₄) | ≥97% | 37.83 | Sigma-Aldrich, Carl ROTH | Water-reactive, corrosive, toxic.[4][10] Store in a desiccator. |
| Methanol (MeOH) | Anhydrous | 32.04 | Fisher Scientific | Flammable, toxic. Use in a fume hood. |
| Dichloromethane (DCM) | ACS Grade | 84.93 | Fisher Scientific | Volatile, suspected carcinogen. Use in a fume hood. |
| Saturated aq. NH₄Cl | N/A | N/A | N/A | Used for quenching the reaction. |
| Anhydrous MgSO₄ or Na₂SO₄ | N/A | N/A | Fisher Scientific | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | N/A | N/A | For column chromatography. |
Detailed Experimental Protocol
This protocol is optimized for a 5.0 mmol scale. Adjust quantities accordingly for different scales.
4.1 Reaction Setup & Execution
-
Inert Atmosphere: Set up a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Ensure the glassware is oven-dried and cooled under an inert atmosphere.
-
Reagent Dissolution: To the flask, add 3-bromocyclobutanone (0.745 g, 5.0 mmol). Dissolve it in 25 mL of anhydrous methanol.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with gentle stirring. Maintaining a low temperature is crucial to control the exothermic reaction and maximize selectivity.
-
Addition of Reducing Agent: Weigh sodium borohydride (0.284 g, 7.5 mmol, 1.5 equivalents) in a dry vial. Add the NaBH₄ powder to the stirred solution in small portions over 10-15 minutes. Causality Note: Portion-wise addition prevents a rapid, uncontrolled exotherm and hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
4.2 Workup and Purification
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess NaBH₄. Safety Note: Quenching is exothermic and releases hydrogen gas. Add slowly to avoid excessive frothing.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with 30 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 3-Bromocyclobutan-1-ol can be purified by flash column chromatography on silica gel.[11][12] A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc/Hexanes).
Workflow Visualization
The following diagram outlines the complete experimental workflow from setup to final product characterization.
Caption: Experimental workflow for the synthesis of 3-Bromocyclobutan-1-ol.
Safety & Handling Precautions
All operations should be performed in a well-ventilated chemical fume hood.[3] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[13]
-
3-Bromocyclobutanone: Harmful if swallowed and causes skin and serious eye irritation.[7][14] Avoid contact with skin and eyes.[13]
-
Sodium Borohydride (NaBH₄): Reacts with water and protic solvents to release flammable hydrogen gas.[10] It is toxic if swallowed and causes severe skin burns and eye damage.[4][15] Handle under an inert atmosphere and add it slowly to the reaction mixture.
-
Methanol & Dichloromethane: Both are flammable and toxic. Avoid inhalation of vapors and skin contact.
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local regulations.[14]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient reducing agent.- Deactivated NaBH₄ due to moisture exposure. | - Use a slight excess of NaBH₄ (1.5 eq).- Ensure NaBH₄ is a free-flowing powder and purchased from a reliable source. Use freshly opened reagent if possible. |
| Low Yield | - Product loss during aqueous workup (product has some water solubility).- Volatilization of product during solvent removal. | - Perform multiple extractions (at least 3x) with DCM.- Saturate the aqueous layer with NaCl (brine) to decrease product solubility.- Use care during rotary evaporation; avoid high temperatures and excessive vacuum. |
| Presence of Side Product (Cyclobutanone) | - Reductive debromination occurred. | - This is unlikely with NaBH₄. If observed, ensure the temperature was kept low (0 °C) during NaBH₄ addition. Avoid acidic conditions during workup until the reaction is fully quenched. |
References
-
Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
Clark, J. (2023). The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
- Google Patents. (n.d.). CN103449994A - Purifying process of cyclobutanone.
-
Taylor & Francis. (n.d.). Cyclobutane – Knowledge and References. Retrieved from [Link]
-
Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
Radboud Repository. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet - 2-Bromocyclobutanone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromocyclobutanone. PubChem. Retrieved from [Link]
-
Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Retrieved from [Link]
-
AFG Bioscience LLC. (2016). 3-Bromocyclobutanone - SAFETY DATA SHEET. Retrieved from [Link]
- Google Patents. (n.d.). US6444096B1 - Process for the recovery and purification of cyclobutanone.
-
Carl ROTH. (2025). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]
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ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Retrieved from [Link]
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- 3. fishersci.com [fishersci.com]
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- 5. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 6. youtube.com [youtube.com]
- 7. 3-Bromocyclobutanone | C4H5BrO | CID 58346963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Bromocyclobutanone 97% | CAS: 23761-24-2 | AChemBlock [achemblock.com]
- 9. 3-BroMocyclobutanone | 23761-24-2 [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. angenechemical.com [angenechemical.com]
- 14. afgsci.com [afgsci.com]
- 15. tcichemicals.com [tcichemicals.com]
Application and Protocol for the Selective Reduction of 3-Bromocyclobutanone to 3-Bromocyclobutanol
Introduction: The Synthetic Utility of 3-Bromocyclobutanol
Cyclobutane scaffolds are increasingly sought-after motifs in modern drug discovery and organic synthesis, offering a unique three-dimensional chemical space. Among the functionalized cyclobutanes, 3-bromocyclobutanol serves as a versatile building block, enabling the introduction of various functionalities through nucleophilic substitution of the bromide or further manipulation of the hydroxyl group. Its synthesis via the reduction of the corresponding ketone, 3-bromocyclobutanone, is a critical transformation that requires a delicate balance of reactivity and selectivity to preserve the sensitive C-Br bond. This application note provides a comprehensive guide to the selective reduction of 3-bromocyclobutanone using sodium borohydride, a mild and effective reducing agent. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the characterization of the resulting product isomers.
Choosing the Right Tool for the Job: Why Sodium Borohydride?
The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic chemistry.[1] While numerous reducing agents are available, sodium borohydride (NaBH₄) stands out for its chemoselectivity and operational simplicity. Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with a wider range of functional groups, including esters and, crucially for this application, alkyl halides.[2] The relatively mild nature of NaBH₄ minimizes the risk of undesired side reactions, such as elimination of HBr to form cyclobutenone or substitution of the bromide.
The mechanism of the sodium borohydride reduction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the ketone. This initial attack forms an alkoxide intermediate, which is subsequently protonated during the workup step to yield the final alcohol product.[1]
Stereochemical Considerations: The Formation of cis- and trans-Isomers
The reduction of 3-bromocyclobutanone can lead to the formation of two diastereomeric products: cis-3-bromocyclobutanol and trans-3-bromocyclobutanol. The stereochemical outcome of the reaction is influenced by the direction of the hydride attack on the carbonyl group. Attack from the same face as the bromine atom will result in the trans isomer, while attack from the opposite face will yield the cis isomer. The facial selectivity is often governed by steric hindrance, with the hydride preferentially attacking from the less hindered face of the cyclobutanone ring. In the case of 3-substituted cyclobutanones, the substituent can influence the puckering of the ring and thereby direct the incoming nucleophile, often leading to a mixture of diastereomers. A patent describing a similar reduction of a 3-carbonyl-cyclobutane formate suggests that the reaction can proceed with high stereoselectivity, favoring the formation of the cis isomer.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established procedures for the reduction of substituted cyclobutanones and related α-haloketones.
Materials:
-
3-Bromocyclobutanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing chamber and eluent (e.g., 30% ethyl acetate in hexanes)
-
Visualizing agent (e.g., potassium permanganate stain)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromocyclobutanone (1.0 eq) in anhydrous methanol (approximately 0.1 M concentration).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature down to 0 °C.
-
Addition of Reducing Agent: While maintaining the temperature at 0 °C, add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes. Caution: Addition of NaBH₄ can cause the evolution of hydrogen gas. Ensure adequate ventilation and add the reagent slowly to control the reaction rate.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Take small aliquots from the reaction mixture, quench them with a drop of saturated NH₄Cl solution, extract with a small amount of DCM, and spot the organic layer on a TLC plate. The disappearance of the starting ketone spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
Reaction Quench: Once the reaction is complete (typically within 1-2 hours), slowly and carefully add saturated aqueous ammonium chloride solution to the reaction mixture at 0 °C to quench the excess sodium borohydride. Caution: Quenching is an exothermic process and will generate hydrogen gas.
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
Wash the combined organic layers with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-bromocyclobutanol as a mixture of cis and trans isomers.
-
If necessary, the isomers can be separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data and Characterization
Table 1: Summary of Reaction Parameters and Expected Outcome
| Parameter | Value |
| Starting Material | 3-Bromocyclobutanone |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol (MeOH) |
| Reaction Temperature | 0 °C to room temperature |
| Expected Product | 3-Bromocyclobutanol (cis/trans mixture) |
| Expected Yield | >80% (unoptimized) |
Characterization of 3-Bromocyclobutanol:
The product, 3-bromocyclobutanol, should be characterized by spectroscopic methods to confirm its structure and determine the diastereomeric ratio.
-
Infrared (IR) Spectroscopy: The IR spectrum of the product is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. The disappearance of the strong carbonyl (C=O) stretching band from the starting material (typically around 1780 cm⁻¹ for a cyclobutanone) is a key indicator of a successful reduction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information about the connectivity of the molecule and the relative stereochemistry of the isomers. The proton attached to the carbon bearing the hydroxyl group (CH-OH) and the proton attached to the carbon bearing the bromine atom (CH-Br) will appear as multiplets. The coupling constants between these protons and the adjacent methylene protons can help in assigning the cis and trans configurations.
-
¹³C NMR: The carbon NMR spectrum will show four distinct signals for the four carbon atoms of the cyclobutane ring. The chemical shifts of the carbons attached to the oxygen and bromine atoms will be downfield compared to the other two methylene carbons.
-
Safety Precautions
-
Sodium Borohydride: Sodium borohydride is a flammable solid and can react violently with water to produce flammable hydrogen gas. It is also toxic if swallowed or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[3]
-
3-Bromocyclobutanone: This compound is a halogenated ketone and should be handled with care. Avoid inhalation and contact with skin and eyes.
-
Solvents: Methanol and dichloromethane are flammable and toxic. Use in a well-ventilated area and avoid sources of ignition.
Workflow and Mechanism Diagrams
Figure 1: Experimental workflow for the reduction of 3-bromocyclobutanone.
Figure 2: Simplified mechanism of sodium borohydride reduction.
Conclusion
The reduction of 3-bromocyclobutanone to 3-bromocyclobutanol using sodium borohydride is an efficient and selective method for preparing this valuable synthetic intermediate. The protocol outlined in this application note provides a reliable procedure for researchers in organic synthesis and drug development. Careful control of the reaction conditions, particularly temperature, and diligent monitoring are key to achieving high yields and minimizing side products. The resulting 3-bromocyclobutanol, obtained as a mixture of cis and trans isomers, can be used in a variety of subsequent transformations, making it a cornerstone for the synthesis of complex cyclobutane-containing molecules.
References
-
Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
- Google Patents. (n.d.). CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid.
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
Sources
Application Notes and Protocols for the Selective Reduction of 2-Bromocyclobutanone
Introduction: The Strategic Importance of 2-Bromocyclobutanol Diastereomers
In the landscape of medicinal chemistry and drug development, the cyclobutane motif is a coveted structural element, imparting unique conformational constraints and metabolic stability to bioactive molecules. The 2-bromocyclobutanol scaffold, in particular, serves as a versatile synthetic intermediate, with the relative stereochemistry of the bromine and hydroxyl groups dictating the trajectory of subsequent transformations. The selective synthesis of either cis- or trans-2-bromocyclobutanol from 2-bromocyclobutanone is therefore a critical undertaking, demanding precise control over the reduction process. This guide provides a comprehensive overview of the reagents and protocols for achieving high diastereoselectivity in this transformation, grounded in the principles of stereoelectronic effects and steric approach control.
Guiding Principles for Diastereoselective Reduction of 2-Substituted Cyclobutanones
The stereochemical outcome of the hydride reduction of substituted cyclobutanones is primarily governed by steric and torsional strain factors, a concept well-rationalized by the Felkin-Anh model. In the case of 2-bromocyclobutanone, the bromine atom represents the most sterically demanding substituent on the α-carbon.
According to the Felkin-Anh model, the incoming nucleophile (hydride) will preferentially attack the carbonyl carbon from the face opposite to the largest substituent to minimize steric interactions in the transition state. This leads to the formation of the syn (or cis) alcohol as the major product. Studies on 3-substituted cyclobutanones have consistently shown a strong preference for the formation of the cis-alcohol, often with greater than 90% diastereoselectivity, irrespective of the steric bulk of the hydride reagent.[1][2] Lowering the reaction temperature and using less polar solvents can further enhance this inherent selectivity.[1][2]
While chelation control can be a significant factor in the reduction of α-alkoxy ketones, where the metal cation of the hydride reagent coordinates to both the carbonyl oxygen and the alkoxy group, this is less prevalent for α-halo ketones.[3][4] For 2-bromocyclobutanone, steric approach control is the dominant factor dictating the stereochemical outcome.
Comparative Analysis of Reducing Reagents
The choice of reducing agent is paramount in achieving both high diastereoselectivity and chemoselectivity, primarily avoiding the undesired reductive dehalogenation.
| Reagent | Formula | Key Characteristics | Expected Major Product | Potential Side Reactions |
| Sodium Borohydride | NaBH₄ | Mild and chemoselective for aldehydes and ketones.[5] Generally does not reduce alkyl halides.[6] | cis-2-Bromocyclobutanol | Minimal |
| Lithium Aluminum Hydride | LiAlH₄ | Powerful and less selective reducing agent.[7] Can reduce alkyl halides. | cis-2-Bromocyclobutanol | Reductive dehalogenation to form cyclobutanol. |
| L-Selectride® | LiBH(sec-Bu)₃ | Sterically hindered and highly stereoselective hydride donor.[7] | cis-2-Bromocyclobutanol (potentially with higher selectivity) | Minimal, due to lower temperatures and steric hindrance. |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of cis-2-Bromocyclobutanol using Sodium Borohydride
This protocol prioritizes chemoselectivity, minimizing the risk of reductive dehalogenation while providing good diastereoselectivity for the desired cis-isomer.
Materials:
-
2-Bromocyclobutanone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-bromocyclobutanone (1.0 eq) in anhydrous methanol (approximately 0.1 M concentration) under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution over 15-20 minutes. Monitor for gas evolution.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of methanol).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure cis-2-bromocyclobutanol.
Protocol 2: Highly Diastereoselective Synthesis of cis-2-Bromocyclobutanol using L-Selectride®
This protocol is designed to maximize the diastereoselectivity towards the cis-isomer by employing a sterically demanding hydride reagent at low temperatures.
Materials:
-
2-Bromocyclobutanone
-
L-Selectride® (1.0 M solution in THF)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
30% Hydrogen peroxide (H₂O₂)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath
-
Syringe and needle
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of 2-bromocyclobutanone (1.0 eq) in anhydrous THF (approximately 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® solution (1.2 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Quench the reaction at -78 °C by the very slow, dropwise addition of saturated aqueous sodium bicarbonate solution, followed by the careful addition of 30% hydrogen peroxide.
-
Warm-up and Extraction: Allow the mixture to warm to room temperature and stir for 1 hour. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter and concentrate the organic phase under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to isolate the highly enriched cis-2-bromocyclobutanol.
Conclusion
The selective reduction of 2-bromocyclobutanone to its corresponding alcohol diastereomers is a synthetically valuable transformation. A thorough understanding of the underlying stereochemical principles, primarily steric approach control as described by the Felkin-Anh model, allows for the rational selection of reagents and reaction conditions to favor the formation of the cis-isomer. For general purposes, sodium borohydride offers a good balance of chemoselectivity and diastereoselectivity. For applications requiring the highest possible diastereomeric excess of the cis-product, the use of a sterically hindered reagent such as L-Selectride® at low temperatures is recommended. Careful execution of the provided protocols will enable researchers to reliably access these important building blocks for further synthetic endeavors.
References
Sources
- 1. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 2. L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. chemtube3d.com [chemtube3d.com]
- 6. researchgate.net [researchgate.net]
- 7. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]
Topic: Strategic Separation of Cis and Trans 3-Bromocyclobutan-1-ol Isomers: A Guide to High-Purity Isolation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The geometric isomers of 3-Bromocyclobutan-1-ol serve as critical building blocks in medicinal chemistry and materials science. The distinct spatial arrangement of the hydroxyl and bromo substituents in the cis and trans forms dictates their reactivity, biological activity, and physicochemical properties. Consequently, the ability to isolate these isomers in high purity is paramount for unambiguous structure-activity relationship (SAR) studies and the development of novel chemical entities. This document provides a comprehensive guide to the separation of cis and trans 3-Bromocyclobutan-1-ol, detailing the theoretical basis for separation and providing robust, field-tested protocols for flash column chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) for analytical verification.
Foundational Principles: Exploiting Physicochemical Divergence
The successful separation of geometric isomers hinges on exploiting the subtle differences in their physical and chemical properties that arise from their unique three-dimensional structures.[1] For 3-Bromocyclobutan-1-ol, the key to separation lies in the differential polarity of the cis and trans isomers.
-
Cis Isomer: In the cis configuration, both the electronegative bromine atom and the polar hydroxyl group are situated on the same face of the cyclobutane ring. This arrangement results in a significant net molecular dipole moment, rendering the molecule relatively polar.
-
Trans Isomer: In the trans configuration, the bromine and hydroxyl groups are on opposite faces of the ring. This leads to a partial cancellation of their individual bond dipoles, resulting in a smaller net molecular dipole moment and, therefore, lower overall polarity compared to the cis isomer.
This fundamental difference in polarity is the primary lever for chromatographic separation. In normal-phase chromatography, the more polar cis isomer will interact more strongly with the polar stationary phase (e.g., silica gel), leading to a longer retention time. Conversely, the less polar trans isomer will elute first.
// Relationships cis -> cis_prop [label="leads to"]; trans -> trans_prop [label="leads to"]; cis_prop -> cis_chrom [label="results in", color="#34A853", fontcolor="#34A853"]; trans_prop -> trans_chrom [label="results in", color="#EA4335", fontcolor="#EA4335"];
{rank=same; cis; trans;} {rank=same; cis_prop; trans_prop;} {rank=same; cis_chrom; trans_chrom;} } }
Caption: Logical flow from isomer structure to chromatographic behavior.
Preparative Separation: Flash Column Chromatography
For isolating gram-scale quantities of the isomers, flash column chromatography is the method of choice. The protocol below is a robust starting point, which can be optimized based on real-time monitoring by Thin-Layer Chromatography (TLC).
Protocol: Flash Column Chromatography
Objective: To separate a mixture of cis and trans 3-Bromocyclobutan-1-ol into its constituent isomers.
Materials:
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc) - HPLC grade
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Potassium permanganate (KMnO₄) stain
-
Sample mixture of 3-Bromocyclobutan-1-ol isomers
-
Fraction collection tubes
-
Rotary evaporator
Procedure:
-
TLC Method Development:
-
Prepare a dilute solution of the isomer mixture in a volatile solvent (e.g., dichloromethane).
-
Develop several TLC plates using different ratios of Hexanes:EtOAc (e.g., 9:1, 8:2, 7:3).
-
The ideal solvent system will show good separation between two distinct spots, with the lower spot (more polar, cis) having an Rf value of ~0.2-0.3. The upper spot will be the trans isomer.
-
Visualize the spots using a KMnO₄ stain (the isomers are UV-inactive).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes:EtOAc).
-
Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve the crude isomer mixture in a minimal amount of dichloromethane.
-
Alternatively, for better resolution, perform a "dry loading" by adsorbing the mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc).
-
Collect fractions systematically (e.g., 10-20 mL per tube).
-
Monitor the elution process by spotting collected fractions onto TLC plates and developing them with the optimized solvent system.
-
The less polar trans isomer will elute first.
-
After the trans isomer has eluted, gradually increase the polarity of the mobile phase (gradient elution, e.g., to 80:20 Hexanes:EtOAc) to elute the more polar cis isomer.[2]
-
-
Analysis and Pooling:
-
Analyze all fractions by TLC.
-
Pool the fractions containing the pure trans isomer and, separately, the pure cis isomer.
-
Combine fractions that contain a mixture of both for a potential second purification.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
-
Purity Verification:
-
Assess the purity of the isolated isomers using analytical HPLC or GC-MS (see protocols below).
-
Confirm the stereochemical identity of each isomer using ¹H NMR spectroscopy. The coupling constants and chemical shifts of the protons on the cyclobutane ring will differ between the cis and trans isomers.
-
High-Resolution Analysis & Purification: HPLC
HPLC offers superior resolution for both analytical purity assessment and semi-preparative scale separation. Both normal-phase and reversed-phase methods can be effective.
Normal-Phase HPLC
This method operates on the same principle as column chromatography, providing higher efficiency and speed.
| Parameter | Recommended Condition | Rationale |
| Column | Silica or Diol, 5 µm, 4.6 x 250 mm | Provides a polar stationary phase for interaction. |
| Mobile Phase | Isocratic Hexane:Isopropanol (98:2 v/v) | A simple, effective mobile phase for separating based on polarity. Adjust ratio for optimal resolution. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Injection Volume | 5-10 µL | Prevents column overloading. |
| Detector | Refractive Index (RI) or ELSD | The analyte lacks a strong UV chromophore. |
| Expected Elution | Peak 1: trans-isomer, Peak 2: cis-isomer | The less polar trans isomer elutes first. |
Reversed-Phase HPLC
In this mode, the separation mechanism is inverted. The more polar cis isomer will have less affinity for the non-polar stationary phase and will elute first.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | A non-polar stationary phase for hydrophobic interactions.[3] |
| Mobile Phase | Isocratic Acetonitrile:Water (40:60 v/v) | A common mobile phase for compounds of moderate polarity. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Injection Volume | 5-10 µL | Prevents column overloading. |
| Detector | Refractive Index (RI) or ELSD | The analyte lacks a strong UV chromophore. |
| Expected Elution | Peak 1: cis-isomer, Peak 2: trans-isomer | The more polar cis isomer elutes first. |
Analytical Verification: Gas Chromatography-Mass Spectrometry (GC-MS)
GC is an excellent tool for rapid purity assessment due to its high resolving power and the volatility of the analytes. Coupling with a mass spectrometer allows for confirmation of the molecular weight.[4][5]
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms or similar (5% phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film | A standard, robust, and slightly polar column suitable for a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temp. | 250 °C | Ensures complete volatilization of the sample. |
| Oven Program | Start at 80 °C (hold 2 min), ramp to 200 °C at 10 °C/min | A temperature gradient is effective for separating isomers with potentially different boiling points. |
| MS Detector | EI mode, scan range 40-200 m/z | Electron ionization will produce a characteristic fragmentation pattern. |
| Expected Elution | Peak 1: trans-isomer, Peak 2: cis-isomer | The less polar, and likely more volatile, trans isomer is expected to elute first. |
// Nodes start [label="Crude Mixture\n(cis/trans 3-Bromocyclobutan-1-ol)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; tlc [label="TLC Method\nDevelopment", fillcolor="#F1F3F4", fontcolor="#202124"]; flash [label="Preparative Flash\nColumn Chromatography", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; fractions [label="Collect Fractions", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; pool [label="Pool Pure Fractions\n(cis and trans separately)", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Purity & Identity Check", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; gcms [label="GC-MS Analysis", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; hplc [label="Analytical HPLC", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; nmr [label="NMR Spectroscopy", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; end_cis [label="Pure Cis Isomer", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_trans [label="Pure Trans Isomer", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> tlc [label="Optimize Separation"]; tlc -> flash [label="Apply Conditions"]; start -> flash; flash -> fractions; fractions -> pool [label="Guided by TLC"]; pool -> analysis; analysis -> gcms [label="Purity"]; analysis -> hplc [label="Purity"]; analysis -> nmr [label="Stereochemistry"]; analysis -> end_cis [label="Verified"]; analysis -> end_trans [label="Verified"]; } }
Caption: Integrated workflow for the separation and validation of isomers.
References
- Google Patents. US2850549A - Separation of cis and trans isomers. Accessed January 2024.
-
National Institutes of Health (NIH). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Accessed January 2024. [Link]
-
Chemistry LibreTexts. 4.2: Cis-Trans Isomerism in Cycloalkanes. Accessed January 2024. [Link]
-
SIELC Technologies. Separation of Bromocyclobutane on Newcrom R1 HPLC column. Accessed January 2024. [Link]
-
Journal of Medicinal and Chemical Sciences. Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Accessed January 2024. [Link]
-
ResearchGate. How to separate isomers by Normal phase HPLC?. Accessed January 2024. [Link]
-
PubChem. 3-Bromocyclobutanone | C4H5BrO. Accessed January 2024. [Link]
-
PubChem. 3-Bromocyclopentan-1-ol | C5H9BrO. Accessed January 2024. [Link]
-
ResearchGate. What methods can you recommend for separating trans and cis isomers.... Accessed January 2024. [Link]
-
Preprints.org. Chemometric Analysis of GC-MS Chemical Profiles and Biological Activities of Three Citrus Essential Oils in Indonesia. Accessed January 2024. [Link]
-
ResearchGate. Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Accessed January 2024. [Link]
Sources
Advanced Protocol: 3-Bromocyclobutan-1-ol in Medicinal Chemistry
Executive Summary & Strategic Value
3-Bromocyclobutan-1-ol (CAS: 2243501-46-2) represents a high-value "3D-scaffold" for modern drug discovery.[1] In the industry-wide "Escape from Flatland" initiative, replacing planar phenyl rings or alkyl chains with puckered cyclobutane motifs increases fraction sp³ (
This intermediate offers orthogonal reactivity:
-
Secondary Alcohol: Available for esterification, ether formation, or oxidation.[1][2]
-
Secondary Bromide: A handle for cross-coupling (Suzuki, Negishi) or nucleophilic substitution, allowing the cyclobutane ring to serve as a rigid linker.[1][2]
Key Challenges:
-
Stereochemical Complexity: Exists as cis and trans isomers with distinct reactivity profiles.[1][2]
-
Reactivity Thresholds: Cyclobutyl halides are sluggish in classical
reactions due to steric hindrance and ring strain, often requiring transition-metal catalysis for efficient functionalization.[1][2]
Chemical Identity & Physical Properties[2][3][4][5][6]
| Property | Data |
| IUPAC Name | 3-Bromocyclobutan-1-ol |
| CAS Number | 2243501-46-2 (racemic), 1909286-42-5 (isomer specific) |
| Molecular Formula | |
| Molecular Weight | 151.00 g/mol |
| Appearance | Colorless to pale yellow viscous oil |
| Boiling Point | ~85–90 °C at 10 mmHg (Predicted) |
| Solubility | Soluble in DCM, THF, MeOH, EtOAc; Low solubility in water.[1][2][3] |
| Stability | Store at 2–8°C under inert atmosphere ( |
Synthetic Pathways & Decision Tree
The following decision tree illustrates the synthesis of the core intermediate and its divergent applications in library generation.
Figure 1: Synthetic workflow for generating 3-Bromocyclobutan-1-ol and its subsequent diversification pathways.
Detailed Experimental Protocols
Protocol A: Synthesis of 3-Bromocyclobutan-1-ol (Reduction)
Objective: Convert commercially available 3-bromocyclobutanone to the alcohol.[1]
Stereochemistry Note: Standard reduction with NaBH
Materials:
-
Sodium Borohydride (NaBH
, 0.55 eq)[1][2] -
Methanol (anhydrous, 0.5 M concentration relative to substrate)[1][2]
-
Saturated NH
Cl solution[1][2]
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve 3-bromocyclobutanone in anhydrous methanol and cool to 0°C (ice bath).
-
Addition: Add NaBH
portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1][2] -
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (stain with KMnO
; UV is inactive).[1][2] -
Quench: Carefully quench with saturated aqueous NH
Cl at 0°C. -
Extraction: Concentrate under reduced pressure to remove most methanol. Extract the residue with Et
O or DCM (3x).[1][2] -
Purification: Wash combined organics with brine, dry over Na
SO , and concentrate. Purify via flash column chromatography (SiO , Hexanes/EtOAc gradient 10:1 → 3:1).
Yield Expectation: 85–95%.
Protocol B: Nickel-Catalyzed Cross-Coupling (The "Pharma-Linker" Method)
Context: Cyclobutyl bromides are poor substrates for standard Pd-catalyzed Suzuki couplings due to slow oxidative addition and
Materials:
-
3-Bromocyclobutan-1-ol (1.0 eq)[1]
-
Aryl Boronic Acid (
, 1.5 eq)[1][2] -
Catalyst:
(10 mol%) + trans-2-Aminocyclohexanol (ligand, 10 mol%) OR commercially available Ni-glyme precatalysts.[1][2] -
Base: Sodium Hexamethyldisilazide (NaHMDS, 2.0 eq) or
.[1][2]
Procedure:
-
Glovebox/Schlenk: In a sealed tube, combine the alcohol, aryl boronic acid, Nickel catalyst, and ligand.[1][2]
-
Solvent: Add anhydrous iPrOH (sparged with Ar for 20 mins).
-
Base: Add NaHMDS solution dropwise.
-
Heating: Seal and heat to 60–80°C for 12–16 hours.
-
Workup: Filter through a Celite pad, wash with EtOAc, and concentrate.[1][2][4]
-
Purification: Reverse-phase HPLC or Flash Chromatography.
Mechanism Insight: The free alcohol often acts as a directing group or aids in the transmetallation step in specific catalytic cycles, enhancing yield over the protected ether.
Troubleshooting & Critical Parameters
Stereochemical Assignment
Distinguishing cis vs. trans isomers is critical for SAR (Structure-Activity Relationship) studies.[1][2]
-
Cis-isomer (Syn): The OH and Br are on the same face.[1] In 1H NMR, the proton at C1 (H-C-OH) typically appears as a quintet due to coupling with C2/C4 protons.[1][2]
-
Trans-isomer (Anti): The OH and Br are on opposite faces.[1][2] The C1 proton often appears as a broad triplet-like multiplet.[1][2]
-
NOESY: Use 1D-NOESY to confirm. Irradiate the H-C1 signal; if you see enhancement of H-C3 (bearing Br), it is the cis isomer (due to the puckered "butterfly" conformation bringing 1,3-diaxial-like positions closer).[1]
Avoiding Elimination
-
Risk: Treatment with strong, non-nucleophilic bases (e.g., t-BuOK) favors E2 elimination to cyclobutenes.[1][2]
-
Mitigation: When performing nucleophilic substitutions (e.g., with amines), use dipolar aprotic solvents (DMF, DMSO) and moderate bases (
) at lower temperatures (RT to 50°C) rather than refluxing.[1][2]
Ring Strain & Safety
-
Thermal Hazard: While cyclobutanes are more stable than cyclopropanes, avoid temperatures >140°C during distillation or reaction, as thermal ring-opening or rearrangement can occur.[1][2]
-
Alkylating Potential: As a secondary bromide, this compound is a potential alkylating agent.[1][2] Handle with gloves and in a fume hood.[1][2]
References
-
Synthesis of Cyclobutane Building Blocks
-
Wuitschik, G., et al.[1][2] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis."[1][2] Angew.[1][2][4][5][6] Chem. Int. Ed.2006 , 45, 7736.[1][2] (Foundational context on 4-membered rings).
-
Mykhailiuk, P. K.[2] "Generation of C3-substituted bicyclo[1.1.1]pentanes." J. Org.[1][2] Chem.2019 , 84,[2] 5. (Detailed experimental handling of strained bromides).
-
-
Nickel-Catalyzed Coupling of Secondary Alkyl Halides
-
Lu, Z., & Fu, G. C.[2] "Nickel-Catalyzed Cross-Couplings of Unactivated Secondary Alkyl Halides with Aryl Boronic Acids." Angew.[1][2][4][5][6] Chem. Int. Ed.2010 , 49, 6676.[1][2] Link[1][2]
-
Villo, P., et al.[1][2] "Practical Synthesis of Cyclobutanes via Ni-Catalyzed Cross-Coupling." Org.[1][2] Lett.2018 , 20, 4.[1][2]
-
-
Stereoselectivity in Cyclobutanone Reduction
-
Compound Data
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Bromocyclobutanone | C4H5BrO | CID 58346963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromocyclopentan-1-ol | C5H9BrO | CID 12348194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
Troubleshooting & Optimization
preventing HBr elimination in 3-Bromocyclobutan-1-ol synthesis
Welcome to the technical support center for the synthesis of 3-Bromocyclobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this valuable, yet challenging, carbocyclic building block. The inherent ring strain and the propensity for side reactions, particularly the elimination of HBr to form cyclobutene, necessitate a carefully controlled synthetic approach. This document provides in-depth troubleshooting advice, detailed experimental protocols, and the mechanistic rationale behind our recommendations to help you achieve high yields of the desired product while minimizing unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: My synthesis of 3-Bromocyclobutan-1-ol from cyclobutane-1,3-diol is resulting in a low yield and a significant amount of a volatile byproduct. What is likely happening?
A1: The most probable cause is the formation of cyclobutene via an E1 or E2 elimination mechanism. This is a common issue when using traditional brominating agents like concentrated HBr with a strong acid catalyst (e.g., H₂SO₄). These conditions favor the formation of a secondary carbocation intermediate, which can be readily deprotonated to yield the alkene. The high ring strain of the cyclobutane system can further promote elimination as a pathway to relieve some of this strain.
Q2: How can I prevent the elimination of HBr during the bromination of the secondary alcohol on the cyclobutane ring?
A2: The key is to employ reaction conditions that proceed through an Sɴ2 (bimolecular nucleophilic substitution) mechanism. Sɴ2 reactions avoid the formation of a carbocation intermediate, thereby significantly reducing the likelihood of elimination. Reagents like phosphorus tribromide (PBr₃), or conditions for an Appel or Mitsunobu reaction, are excellent choices for this purpose. These methods convert the hydroxyl group into a good leaving group in situ, which is then displaced by a bromide ion in a single, concerted step.
Q3: Can I control the stereochemistry at the bromine-bearing carbon during the synthesis?
A3: Yes, stereochemical control is achievable by selecting the appropriate Sɴ2-based method. Sɴ2 reactions proceed with an inversion of configuration at the reacting center. Therefore, if you start with a specific stereoisomer of a 3-substituted cyclobutanol, the corresponding 3-bromocyclobutanol will have the opposite stereochemistry. For example, a Mitsunobu reaction on cis-3-substituted cyclobutanol can yield the trans-3-bromocyclobutanol.
Q4: Are there any specific safety precautions I should take when working with brominating agents?
A4: Absolutely. Brominating agents such as PBr₃ and thionyl bromide are corrosive and react violently with water. These reactions should always be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It is also crucial to work under anhydrous (dry) conditions to prevent unwanted side reactions and ensure the efficacy of the reagents.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Probable Cause | Recommended Solution |
| Low yield of 3-Bromocyclobutan-1-ol and presence of alkene byproduct | Reaction conditions favor elimination (E1/E2). This is common with strong acids and high temperatures. | Switch to a milder, Sɴ2-favoring method such as the Appel reaction or using PBr₃ at low temperatures. These methods avoid carbocation formation. |
| Reaction is sluggish or does not go to completion | Poor activation of the hydroxyl group. Insufficiently anhydrous conditions. | Ensure all glassware is oven-dried and reagents are anhydrous. For PBr₃, consider using a non-protic solvent like diethyl ether or THF. For the Appel reaction, ensure the triphenylphosphine and carbon tetrabromide are of high purity. |
| Formation of multiple unidentified byproducts | Reagent decomposition or side reactions with the solvent. | Use freshly distilled solvents and high-purity reagents. Ensure the reaction temperature is carefully controlled. |
| Difficulty in isolating the product | The product may be volatile or water-soluble. | Use gentle work-up procedures with cold aqueous solutions. Extraction with a suitable organic solvent followed by careful removal of the solvent under reduced pressure is recommended. |
Mechanistic Insight: Substitution vs. Elimination
The synthesis of 3-Bromocyclobutan-1-ol from the corresponding diol or a protected precursor hinges on the competition between nucleophilic substitution (the desired pathway) and elimination (the major side reaction).
The Problematic E1 Pathway
When using strong acids like H₂SO₄ with a bromide source (e.g., NaBr), the reaction often proceeds through an E1 mechanism.
Caption: Undesired E1 elimination pathway.
This pathway is problematic because the formation of the planar carbocation intermediate allows for easy deprotonation from an adjacent carbon, leading to the formation of the undesired alkene.
The Favorable Sɴ2 Pathway
To favor substitution, we must employ reagents that facilitate an Sɴ2 reaction. This mechanism involves a backside attack by the nucleophile (Br⁻) on the carbon bearing the activated hydroxyl group, leading to an inversion of stereochemistry and avoiding a carbocation intermediate.
Caption: Desired Sɴ2 substitution pathway.
Recommended Experimental Protocols
The following protocols are designed to maximize the yield of 3-Bromocyclobutan-1-ol by favoring the Sɴ2 pathway.
Protocol 1: Bromination using Phosphorus Tribromide (PBr₃)
This method is effective for converting primary and secondary alcohols to alkyl bromides with minimal rearrangement.[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the starting cyclobutanol derivative (1.0 eq) in anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (0.4 eq) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Separate the organic layer, and extract the aqueous layer with Et₂O (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to room temperature | Low temperature minimizes side reactions and favors the Sɴ2 mechanism. |
| Solvent | Anhydrous Et₂O or THF | Aprotic, non-polar solvents are ideal for Sɴ2 reactions. |
| Stoichiometry | 0.4 eq of PBr₃ | Using a slight excess of the alcohol ensures complete consumption of the PBr₃. |
Protocol 2: The Appel Reaction
The Appel reaction provides a mild and efficient method for the conversion of alcohols to alkyl bromides with inversion of stereochemistry.[2][3]
Step-by-Step Methodology:
-
Preparation: To a solution of the cyclobutanol derivative (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous dichloromethane (DCM) or acetonitrile, add carbon tetrabromide (CBr₄) (1.5 eq) portion-wise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to room temperature | Mild conditions that favor the Sɴ2 pathway. |
| Solvent | Anhydrous DCM or Acetonitrile | Aprotic solvents are suitable for the Appel reaction. |
| Reagents | PPh₃ and CBr₄ | Readily available and effective for generating the active brominating species. |
Protocol 3: The Mitsunobu Reaction for Stereospecific Synthesis
The Mitsunobu reaction is an excellent choice for achieving a clean inversion of stereochemistry.[4] This is particularly useful for synthesizing a specific stereoisomer of 3-Bromocyclobutan-1-ol.
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve the starting cyclobutanol (e.g., cis-isomer) (1.0 eq), triphenylphosphine (1.5 eq), and a source of bromide such as zinc bromide (ZnBr₂) or lithium bromide (LiBr) (1.5 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C.
-
Addition of Azodicarboxylate: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract with an organic solvent. The purification is similar to the Appel reaction, often requiring column chromatography to remove the phosphine oxide and hydrazine byproducts.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to room temperature | Mild conditions that preserve stereochemical integrity. |
| Solvent | Anhydrous THF | A common and effective solvent for the Mitsunobu reaction. |
| Reagents | PPh₃, DEAD/DIAD, Bromide Source | The classic Mitsunobu conditions for achieving Sɴ2 substitution with inversion. |
References
-
Organic Syntheses. Bromine. [Link]
-
Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]
- Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol.
-
Organic Syntheses. Pentaerythrityl Bromide and Iodide. [Link]
- Google Patents. CN101209953B - Applied synthesis method for bromocyclobutane.
-
ResearchGate. Synthesis of cis-3-bromocyclobutanecarboxylic acid ?. [Link]
-
Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution. [Link]
-
National Institutes of Health. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. [Link]
-
Organic Syntheses. Alkyl and Alkylene Bromides. [Link]
-
Organic Chemistry Portal. Appel Reaction. [Link]
-
Nature. Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. [Link]
-
Royal Society of Chemistry. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. [Link]
-
Scientific & Academic Publishing. American Journal of Organic Chemistry. [Link]
- Google Patents. CN101209953A - Applied synthesis method for bromocyclobutane.
-
MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]
-
ResearchGate. Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. [Link]
- Google Patents. CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid.
-
IBM Research. Synthesis and Characterization of Some Polycyclic Cyclobutanones for Journal of Organic Chemistry. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Cyclobutane reacts with bromine to give bromocyclobutane, but bicyclobuta.. [askfilo.com]
- 3. CN108129288B - Synthesis method of trans-3-hydroxycyclobutylformic acid - Google Patents [patents.google.com]
- 4. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Reduction of 3-Bromocyclobutan-1-ol
Prepared by the Applications Science Division
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reduction of 3-Bromocyclobutan-1-ol to its corresponding product, cyclobutanol. As Senior Application Scientists, we have synthesized data from foundational literature and field-proven insights to create this comprehensive troubleshooting resource. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reaction yields and purity.
Overview of the Reaction
The primary objective is the reductive dehalogenation of 3-Bromocyclobutan-1-ol. This involves the selective removal of the bromine atom and its replacement with a hydrogen atom, leaving the alcohol functional group intact.
While seemingly straightforward, the strained cyclobutyl ring and the presence of the hydroxyl group can lead to competing side reactions, making yield optimization a common challenge.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of reagents for this reduction? A1: The three most common and effective methods for this transformation are:
-
Hydride-based Reductions: Using powerful nucleophilic hydride donors like Lithium triethylborohydride (Super-Hydride®).[1][2][3]
-
Radical-mediated Reductions: Employing radical reducing agents such as Tributyltin hydride (Bu₃SnH) with a radical initiator.[4][5][6]
-
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst, most notably Raney Nickel.[7][8][9]
Q2: I tried using Sodium Borohydride (NaBH₄) and got a very low yield. Why? A2: While Sodium Borohydride is excellent for reducing aldehydes and ketones, its ability to reduce alkyl halides is limited.[10][11] The reaction is possible but typically requires more forcing conditions, such as polar aprotic solvents (e.g., DMSO or sulfolane) and elevated temperatures, proceeding through a slow Sₙ2 mechanism.[12][13] For a secondary bromide like 3-Bromocyclobutan-1-ol, this pathway is often inefficient compared to more robust methods.
Q3: Is Lithium Aluminum Hydride (LiAlH₄) a good choice? A3: Lithium Aluminum Hydride (LiAlH₄) is a very powerful reducing agent and can reduce alkyl halides. However, its high reactivity can sometimes lead to a lack of selectivity and more side products.[14][15][16] Given the availability of more controlled and efficient reagents like Super-Hydride, LiAlH₄ is often not the first choice for this specific transformation.
Troubleshooting Guide: Low Yield & Side Product Formation
This section addresses the most common issues encountered during the reduction of 3-Bromocyclobutan-1-ol. We have structured this as a decision-making workflow to help you diagnose and solve the problem systematically.
Caption: Troubleshooting workflow for low yield reduction.
Issue 1: Reaction is sluggish or incomplete, with significant starting material remaining.
-
Plausible Cause: Insufficient Reagent Reactivity. The chosen reducing agent may not be powerful enough to efficiently cleave the C-Br bond under the applied conditions. This is common when using milder hydrides like NaBH₄.[12][13] The Sₙ2 displacement of bromide by a hydride is a demanding step that requires a highly reactive nucleophile.
-
Expert Recommendation & Solution:
-
Switch to a "Super-Hydride": Lithium triethylborohydride (LiEt₃BH) is an exceptionally powerful hydride donor, significantly more reactive than both NaBH₄ and LiAlH₄, and is highly effective for the reduction of alkyl halides.[2][3]
-
Employ a Radical Pathway: Tributyltin hydride (Bu₃SnH) in the presence of a radical initiator (like AIBN) provides an entirely different, non-nucleophilic mechanism for C-Br bond cleavage that is often very efficient.[5][6]
-
Verify Reagent Quality: Hydride reagents can degrade upon exposure to moisture. Ensure you are using a fresh bottle or a properly stored reagent. Similarly, ensure all solvents are rigorously dried, as trace water can quench the reagent.[17]
-
Issue 2: The desired product is formed, but significant side products are also observed.
-
Symptom A: GC-MS or NMR indicates the presence of cyclobutene.
-
Plausible Cause: E2 Elimination. The hydride reagent can act as a base, abstracting the proton alpha to the hydroxyl group, leading to an E2 elimination of HBr. This is more likely with sterically hindered substrates or at higher temperatures.
-
Expert Recommendation & Solution: The best way to circumvent elimination is to switch to a non-basic reduction mechanism. The radical-mediated reduction with Tributyltin Hydride (Bu₃SnH) is the gold standard for minimizing elimination side reactions in dehalogenations.[18] The mechanism does not involve strong bases and proceeds through a neutral radical intermediate.
-
-
Symptom B: Unidentified peaks, potentially isomers or ring-opened products.
-
Plausible Cause: Rearrangement. While less common for secondary halides, reaction conditions that promote carbocationic character (Sₙ1-like pathways) can lead to rearrangements of the strained cyclobutyl ring.
-
Expert Recommendation & Solution: Utilize reaction conditions that proceed via a concerted Sₙ2 or a radical chain-transfer mechanism, both of which avoid the formation of a discrete, long-lived carbocation. Both Super-Hydride (favoring Sₙ2) and Bu₃SnH (radical) are excellent choices to prevent such rearrangements.
-
Data Summary: Comparison of Key Reducing Agents
| Reagent System | Mechanism | Typical Conditions | Pros | Cons |
| LiEt₃BH (Super-Hydride) | Nucleophilic (Sₙ2) | THF, 0 °C to RT | Very high reactivity, excellent yields, clean reaction profile.[1][2] | Pyrophoric, requires strict anhydrous/inert atmosphere techniques. |
| Bu₃SnH / AIBN | Radical Chain | Toluene or Benzene, 80-110 °C | Excellent for preventing elimination/rearrangement, good functional group tolerance.[6] | Toxic tin byproducts can be difficult to remove; requires elevated temperatures.[4] |
| Raney Nickel / H₂ | Catalytic Hydrogenation | Ethanol or Methanol, RT, H₂ balloon or Parr shaker | "Greener" method, avoids toxic byproducts, catalyst is easily filtered off. | May require specialized hydrogenation equipment; catalyst activity can vary.[9] |
| NaBH₄ | Nucleophilic (Sₙ2) | DMSO, 85-100 °C | Inexpensive, easy to handle. | Low reactivity for alkyl halides, requires forcing conditions, often low yield.[12][13] |
Recommended Experimental Protocols
Protocol A: High-Yield Reduction via Super-Hydride (Sₙ2 Pathway)
This protocol leverages a highly reactive hydride donor to ensure complete conversion via an Sₙ2 mechanism.
Caption: Super-Hydride reduction workflow.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add 3-Bromocyclobutan-1-ol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the substrate in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add Lithium triethylborohydride (Super-Hydride®, 1.0 M solution in THF, 1.2 eq) dropwise via syringe. Caution: Super-Hydride is pyrophoric and reacts violently with water.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess hydride by slowly adding ethyl acetate, followed by a careful dropwise addition of water.
-
Workup: Dilute the mixture with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Protocol B: Clean Reduction via Tributyltin Hydride (Radical Pathway)
This protocol is ideal for substrates prone to elimination or rearrangement.
Caption: Simplified radical reduction mechanism.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask, add 3-Bromocyclobutan-1-ol (1.0 eq), Tributyltin hydride (Bu₃SnH, 1.1 eq), and a catalytic amount of AIBN (azobisisobutyronitrile, ~0.1 eq).
-
Dissolution: Dissolve the mixture in a degassed solvent such as toluene or benzene.
-
Reaction: Heat the reaction mixture to 80-90 °C under an inert atmosphere. The reaction is typically complete within 1-3 hours. Monitor by TLC or GC-MS.
-
Workup & Purification: After cooling to room temperature, concentrate the reaction mixture. The primary challenge is removing the non-polar tributyltin bromide byproduct.[6] Purification can be achieved by:
-
Direct Chromatography: Careful column chromatography on silica gel.
-
Chemical Treatment: Dilute the crude mixture in hexanes and stir vigorously with an aqueous solution of potassium fluoride (KF). The fluoride ions will precipitate the tin as insoluble tributyltin fluoride, which can be removed by filtration. Extract the filtrate, dry, and concentrate to get the product.
-
References
- Super Hydrides. (n.d.).
-
Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. [Link]
-
Hydride Reduction. (n.d.). Chad's Prep. [Link]
-
Wurtz Reaction. (n.d.). Toppr. [Link]
-
Reagent Friday: Raney Nickel. (2011). Master Organic Chemistry. [Link]
-
Tributyltin hydride (Tributylstannane) / Organotin hydrides. (n.d.). Organic Chemistry Portal. [Link]
-
Halohydrins from Alkenes - Addition of HOX. (2024). Chemistry LibreTexts. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
-
Lithium triethylborohydride. (n.d.). Wikipedia. [Link]
-
Radical Substitution: Hydrogenolysis of Alkyl Halides with Tributyltin Hydride. (2023). JoVE. [Link]
-
Lithium triethylborohydride, LiTEBH, Superhydride. (n.d.). Organic Chemistry Portal. [Link]
-
Radical Reactions. (2023). Chemistry LibreTexts. [Link]
-
raney nickel reductions-part i. (n.d.). Indian Academy of Sciences. [Link]
-
Reduction of Aldehydes and Ketones with Complex Hydrides. (n.d.). Organic Chemistry Tutor. [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. [Link]
-
Unpacking the Sodium Borohydride Reduction Mechanism. (2026). Oreate AI Blog. [Link]
-
The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents. (n.d.). VTechWorks. [Link]
-
Tin hydride reductions. (2016). WordPress.com. [Link]
-
Raney nickel. (n.d.). Wikipedia. [Link]
Sources
- 1. Lithium triethylborohydride - Wikipedia [en.wikipedia.org]
- 2. Lithium triethylborohydride, LiTEBH, Superhydride [organic-chemistry.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 5. Video: Radical Substitution: Hydrogenolysis of Alkyl Halides with Tributyltin Hydride [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Raney nickel - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. quora.com [quora.com]
- 12. Unpacking the Sodium Borohydride Reduction Mechanism - Oreate AI Blog [oreateai.com]
- 13. The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents [vtechworks.lib.vt.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
stability of 3-Bromocyclobutan-1-ol under basic conditions
Status: Operational Ticket ID: T-BROM-CYC-01 Subject: Stability & Reactivity of 3-Bromocyclobutan-1-ol under Basic Conditions Assigned Specialist: Senior Application Scientist, Small Ring Chemistry Division
Executive Summary: The "Phantom" Intermediate
We frequently receive support tickets from researchers reporting the "mysterious disappearance" of 3-bromocyclobutan-1-ol during standard alkylation or cross-coupling reactions involving bases (e.g., NaH, K₂CO₃, or alkoxides).
The Diagnosis: This molecule is not disappearing; it is transforming.[1] Under basic conditions, 3-bromocyclobutan-1-ol acts as a precursor to bicyclo[1.1.0]butane , a highly volatile and reactive species. This transformation is driven by the release of the bromide ion via intramolecular nucleophilic substitution (
This guide provides the mechanistic insight, troubleshooting steps, and validated protocols to prevent this unwanted side reaction.
Module 1: The Core Instability (Mechanism)
To handle this reagent, you must understand the "Suicide Pathway." When treated with a base, the hydroxyl group is deprotonated to form an alkoxide. In the trans-isomer, this alkoxide is perfectly positioned to attack the C3 carbon from the back, displacing the bromine.
The "Death Pathway" Visualization
The following diagram illustrates the competing pathways. Note that the formation of bicyclo[1.1.0]butane is often dominant over intermolecular reactions.
Figure 1: Mechanistic divergence of 3-bromocyclobutan-1-ol under basic conditions. The red path represents the unwanted formation of bicyclobutane.
Module 2: Troubleshooting & FAQs
Q1: I treated trans-3-bromocyclobutan-1-ol with NaH to make an ether, but the NMR shows no starting material and no product. What happened?
A: You synthesized bicyclo[1.1.0]butane.
-
Cause: The trans-isomer allows the alkoxide and the C-Br bond to align in an anti-periplanar geometry (180°). The internal attack is entropically favored over the intermolecular attack of your alkyl halide.
-
Outcome: Bicyclo[1.1.0]butane is highly volatile (bp ~8°C) and likely evaporated during workup, or polymerized into an insoluble gum.
Q2: Is the cis-isomer safer to use?
A: Yes, but it is not immune to degradation.
-
Reasoning: In the cis-isomer, the alkoxide and bromine are on the same face. Direct intramolecular
is geometrically forbidden (you cannot attack the back of the carbon through the ring). -
Risk: While it won't easily form bicyclobutane, the cis-isomer is prone to E2 elimination to form 3-cyclobuten-1-ol or Grob-type fragmentation if heated.
Q3: Can I perform Suzuki-Miyaura coupling on the C-Br bond?
A: Only under specific conditions.
-
Issue: Standard Suzuki conditions use aqueous base (Na₂CO₃, K₃PO₄). Even weak bases can trigger the degradation described above.
-
Solution: Use Buchwald's precatalysts that operate rapidly at lower temperatures, or employ non-basic coupling partners (e.g., Negishi coupling with organozinc reagents) to avoid generating the alkoxide.
Module 3: Validated Protocols
To successfully utilize 3-bromocyclobutan-1-ol, you must decouple the reactivity of the alcohol from the bromide.
Protocol A: Safe Protection of the Alcohol
Do not use NaH/Benzyl Bromide. Use acid-catalyzed protection to avoid the alkoxide intermediate.
-
Reagents: 3-Bromocyclobutan-1-ol (1.0 equiv), Dihydropyran (DHP, 1.2 equiv), PPTS (0.1 equiv).
-
Solvent: Dichloromethane (DCM), 0°C to RT.
-
Procedure:
-
Dissolve alcohol in DCM.
-
Add PPTS and DHP.
-
Stir at RT for 4 hours.
-
Quench: Wash with sat. NaHCO₃ (rapidly, do not let the aqueous layer stay in contact with the organic layer for prolonged periods).
-
-
Why this works: The reaction proceeds through an oxocarbenium ion intermediate (acidic mechanism). The dangerous alkoxide is never formed.
Protocol B: Nucleophilic Substitution on the Alcohol (Mitsunobu)
If you need to invert the center or substitute the -OH without touching the -Br.
-
Reagents: PPh₃, DIAD, Nucleophile (H-Nu).
-
Condition: 0°C in THF.
-
Note: The Mitsunobu reaction activates the oxygen (making it a leaving group) rather than making it a nucleophile. This prevents the intramolecular attack on the bromine.
Data Summary: Stability Windows
| Condition | pH Range | Primary Degradation Product | Risk Level |
| NaH / THF | > 14 | Bicyclo[1.1.0]butane | CRITICAL |
| K₂CO₃ / MeOH | 10-12 | Bicyclo[1.1.0]butane / Methyl ether | HIGH |
| Pyridine / DCM | 8-9 | Minimal (Slow elimination) | LOW |
| TsOH / DCM | < 3 | Stable (Protection possible) | SAFE |
Module 4: Decision Logic for Experimental Design
Use this flow to determine the correct synthetic route for your target.[1]
Figure 2: Decision matrix for experimental planning.
References
-
Wiberg, K. B.; Ciula, R. P. (1959). "Bicyclobutane."[2][3][4][5] Journal of the American Chemical Society, 81(19), 5261. Link
- Foundational text describing the formation of bicyclobutane via 1,3-elimin
-
Lampman, G. M.; Aumiller, J. C. (1971). "Synthesis of Bicyclo[1.1.0]butane." Organic Syntheses, 51, 55. Link
- Detailed procedure confirming the reaction of 3-bromocyclobutanecarboxylate deriv
-
Grob, C. A. (1969).[6] "Mechanisms and Stereochemistry of Heterolytic Fragmentation." Angewandte Chemie International Edition, 8(8), 535–546. Link
- Mechanistic background on fragmentation vs.
- Hoz, S. (1995). "The Chemistry of the Cyclobutyl-Cyclopropylcarbinyl-Allylcarbinyl System." The Chemistry of the Cyclopropyl Group, Vol 2.
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Bromocyclopentan-1-ol | C5H9BrO | CID 12348194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Visible light-induced strain-release transformations of bicyclo[1.1.0]butanes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
Technical Support Center: Purification of 3-Bromocyclobutan-1-ol
Welcome to the technical support center for handling and purifying 3-Bromocyclobutan-1-ol. This guide is designed for researchers, synthetic chemists, and drug development professionals who encounter challenges with the purification of this versatile building block. My aim is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you navigate common issues and achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect in my crude 3-Bromocyclobutan-1-ol mixture?
A1: The impurity profile of your crude material is intrinsically linked to its synthetic route. A common preparation involves the reduction of 3-Bromocyclobutanone. Therefore, you can anticipate the following:
-
Unreacted Starting Material: Residual 3-Bromocyclobutanone is a primary impurity. Its carbonyl group gives it a different polarity profile, making it separable by chromatography.
-
Solvent Residues: Depending on the reaction and workup, solvents like diethyl ether, tetrahydrofuran (THF), or dichloromethane (DCM) may be present.
-
Reducing Agent Byproducts: If using sodium borohydride (NaBH₄), you will have borate salts, which are typically removed during the aqueous workup.
-
Over-reduction Products: While less common for this specific substrate, trace amounts of cyclobutanol could be formed if a debromination side reaction occurs.
-
Dimerization or Oligomerization Products: Under certain pH or thermal conditions, side reactions can lead to higher molecular weight impurities.
Purity assessment of the crude material by ¹H NMR or GC-MS is a crucial first step before selecting a purification strategy.[]
Q2: My compound is quite polar. What is the best general-purpose purification method to start with?
A2: For a polar molecule like 3-Bromocyclobutan-1-ol, flash column chromatography on silica gel is the most robust and widely applicable purification method.[2] The hydroxyl group provides a strong handle for interaction with the acidic silica stationary phase, allowing for effective separation from less polar impurities.
However, due to its high polarity, standard solvent systems like ethyl acetate/hexanes may lead to very slow elution. You might need to employ more polar mobile phases. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds, using a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a less polar organic solvent and a small amount of a more polar solvent (like water or methanol).[3][4]
Q3: Is vacuum distillation a viable option for purifying 3-Bromocyclobutan-1-ol?
A3: While distillation is an excellent technique for large-scale purification, it carries significant risks for halogenated alcohols.[5] These compounds can be thermally labile and may undergo decomposition or elimination reactions (to form cyclobutene derivatives) at elevated temperatures.
If you must use distillation, it is critical to:
-
Use a high-vacuum pump to lower the boiling point as much as possible.
-
Employ a short-path distillation apparatus to minimize the residence time of the compound at high temperatures.
-
Perform a small-scale trial run to check for decomposition before committing the entire batch.
Generally, chromatography is a safer and more reliable first choice for this class of compounds.
Q4: Can I use recrystallization?
A4: Recrystallization is only effective for compounds that are solid at or near room temperature. 3-Bromocyclobutan-1-ol is typically an oil or a very low-melting solid, making classical recrystallization challenging. While some derivatives of cyclobutanol can be crystalline, the parent compound is unlikely to be purified effectively this way.[6] If you have a solid crude product, a solvent screen with systems like methanol/water or heptane/ethyl acetate could be attempted.[7][8]
Purification Method Selection Guide
The choice of purification method depends heavily on the scale of your reaction and the nature of the impurities. The following decision tree provides a logical workflow for selecting the appropriate strategy.
Caption: A decision workflow for purifying 3-Bromocyclobutan-1-ol.
Comparison of Purification Methods
| Method | Advantages | Disadvantages | Best For... |
| Flash Chromatography | High resolution for closely-related impurities.[9]Applicable to liquids and solids.Works well for polar compounds.[10] | Can be time-consuming and solvent-intensive.Potential for compound decomposition on acidic silica.Limited by scale (typically <20-30g). | Lab-scale synthesis (<20g) where high purity is required and impurities have similar polarities. |
| Vacuum Distillation | Excellent for large quantities.Fast and requires less solvent. | Risk of thermal decomposition or side reactions.[5]Ineffective for separating isomers or compounds with close boiling points. | Large-scale (>20g) purification where the desired product is thermally stable and major impurities have significantly different boiling points. |
| Recrystallization | Can yield very high purity material.Cost-effective and scalable. | Only applicable to solids.Finding a suitable solvent system can be difficult.[7][8]Product may "oil out" instead of crystallizing. | Situations where the crude product is a solid and a suitable single or binary solvent system can be identified. |
Troubleshooting Guide
Problem: My compound is smearing or not moving off the baseline during silica gel chromatography.
Cause & Explanation: This is a classic sign that your eluent system is not polar enough to displace the highly polar 3-Bromocyclobutan-1-ol from the active sites on the silica gel. The hydroxyl group forms strong hydrogen bonds with the surface silanols (Si-OH).
Solution:
-
Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate, methanol). A common gradient for polar compounds is from 20% to 100% ethyl acetate in hexanes, followed by a flush with 5-10% methanol in dichloromethane if the compound is still retained.[2]
-
Add a Competitive Binder: Add a small amount (0.5-1%) of a polar, volatile additive like triethylamine (if your compound is base-stable) or acetic acid to the mobile phase. This can help by competing for the active sites on the silica, reducing tailing and improving peak shape.
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase like diol. For very polar molecules, reversed-phase (C18) chromatography with a highly aqueous mobile phase may be effective.[10]
Problem: I have low recovery of my product after column chromatography.
Cause & Explanation: Low recovery can be attributed to several factors. Given the structure, decomposition on the acidic silica gel is a primary suspect. Halogenated compounds can be susceptible to elimination or substitution reactions on acidic surfaces. Alternatively, if the compound is volatile, it may be lost during solvent removal.
Solution:
-
Deactivate the Silica: Before running the column, wash the silica gel with a solvent system containing 1-2% triethylamine, then re-equilibrate with your starting mobile phase. This neutralizes the most acidic sites.
-
Use Neutral Alumina: Alumina is a good alternative to silica for acid-sensitive compounds.
-
Careful Solvent Removal: Remove the solvent using a rotary evaporator at low temperature (<30°C) and reduced pressure. Avoid leaving the purified product on the evaporator for an extended period.
-
Check for Irreversible Binding: If your compound streaked and never eluted, it may have irreversibly bound or decomposed. A small-scale analytical run on a TLC plate can help diagnose this before committing your entire batch.
Problem: An impurity is co-eluting with my product.
Cause & Explanation: Co-elution occurs when the impurity has a polarity very similar to your desired product. This is common with isomeric impurities or byproducts with similar functional groups.
Solution:
-
Optimize the Mobile Phase: A shallow gradient around the elution point of your compound can improve separation. Test different solvent systems. Sometimes switching from an ethyl acetate/hexane system to an ether/dichloromethane system can alter the selectivity and resolve the compounds.
-
Change the Stationary Phase: If optimizing the mobile phase fails, a change in stationary phase is the next logical step.
-
Silica vs. Alumina: These have different surface chemistries and may provide the necessary selectivity.
-
Reversed-Phase (C18): This separates based on hydrophobicity rather than polarity, which can be very effective at separating polar compounds that are difficult to resolve on normal phase.
-
Detailed Protocol: Flash Column Chromatography
This protocol assumes a ~5g scale purification. Adjust volumes accordingly.
1. Preparation & TLC Analysis:
-
Dissolve a small amount of your crude mixture in ethyl acetate.
-
Run TLC plates using different solvent systems (e.g., 30%, 50%, 70% Ethyl Acetate in Hexanes) to find a system that gives your product an Rf value of ~0.25-0.35. This will be your starting eluent.
2. Column Packing (Slurry Method):
-
For 5g of crude material, use ~200g of silica gel (230-400 mesh).
-
In a beaker, add the dry silica gel to your starting eluent (e.g., 30% EtOAc/Hexanes) to form a milky, free-flowing slurry.
-
Set up your column vertically. Add a small layer of sand to the bottom.
-
Pour the silica slurry into the column. Use a funnel. Tap the side of the column gently to ensure even packing.
-
Open the stopcock and allow the solvent to drain until it is just above the silica bed. Use a hand-pump or air line to apply gentle pressure and accelerate packing. The bed should be firm and stable.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve your 5g crude mixture in a minimal amount of a strong solvent like dichloromethane or methanol.
-
Add ~10-15g of silica gel to this solution.
-
Remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This is your "dry-loaded" sample.
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add your starting eluent to the column.
-
Begin collecting fractions. The size of your fractions should be roughly one-quarter to one-half of the column volume.
-
Start running your solvent gradient, gradually increasing the polarity. A typical gradient might be:
-
2 column volumes of 30% EtOAc/Hexanes
-
4 column volumes of a linear gradient from 30% to 70% EtOAc/Hexanes
-
2 column volumes of 70% EtOAc/Hexanes
-
-
Monitor the elution by collecting small spots from each fraction onto a TLC plate and visualizing under a UV lamp (if impurities are UV-active) and/or by staining (e.g., potassium permanganate stain).
5. Product Isolation:
-
Combine the pure fractions as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator, keeping the bath temperature low (<30°C).
-
Place the resulting oil or solid under high vacuum for several hours to remove any residual solvent.
-
Obtain the final mass and calculate the yield. Confirm purity using NMR and/or GC-MS.[]
References
-
Chemguide. (n.d.). Replacing the -OH group in alcohols by a halogen. Retrieved from [Link][11]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58346963, 3-Bromocyclobutanone. Retrieved from [Link][12]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12348194, 3-Bromocyclopentan-1-ol. Retrieved from [Link][13]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121553410, 3-Chlorocyclobutan-1-ol. Retrieved from [Link][14]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link][3]
-
Google Patents. (n.d.). US6444096B1 - Process for the recovery and purification of cyclobutanone. Retrieved from [15]
-
Chemistry Learner. (2024). Halogenation of Alcohols: A Comprehensive Guide to the Functional Group Transformations. Retrieved from [Link][16]
-
NileRed. (2016). Brominating an Alcohol using Phosphorus Tribromide (1-pentanol). YouTube. Retrieved from [Link][17]
-
Ghosez, L., et al. (1995). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 95(5), 1151-1202. [Link][6]
-
Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link][10]
-
Google Patents. (n.d.). US5384415A - Process for the preparation of brominated compounds, especially from alcohols. Retrieved from [5]
-
University of California, Los Angeles. (n.d.). Flash Column Chromatography. Retrieved from [Link][2]
-
Chromatography Online. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from [Link][4]
-
Reddit. (2023). r/Chempros - Go-to recrystallization solvent mixtures. Retrieved from [Link][7]
-
JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link][9]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link][8]
Sources
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. biotage.com [biotage.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. US5384415A - Process for the preparation of brominated compounds, especially from alcohols - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. labex.hu [labex.hu]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. 3-Bromocyclobutanone | C4H5BrO | CID 58346963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Bromocyclopentan-1-ol | C5H9BrO | CID 12348194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-Chlorocyclobutan-1-ol | C4H7ClO | CID 121553410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. US6444096B1 - Process for the recovery and purification of cyclobutanone - Google Patents [patents.google.com]
- 16. Topics in Organic Chemistry: Halogenation of Alcohols: A Comprehensive Guide to the Functional Group Transformations [chemistrywithdrsantosh.com]
- 17. youtube.com [youtube.com]
Navigating the Challenges of Light-Sensitive Brominated Cyclobutane Derivatives: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for handling light-sensitive brominated cyclobutane derivatives. As a Senior Application Scientist, I understand the unique challenges these valuable synthetic intermediates present. Their inherent ring strain and the photolabile carbon-bromine bond necessitate meticulous handling to ensure experimental success and the integrity of your research. This guide provides in-depth, field-proven insights into the causality behind experimental choices, troubleshooting common issues, and ensuring the scientific integrity of your work.
Section 1: Understanding the Instability: The "Why" Behind the "How"
Light-sensitive brominated cyclobutane derivatives are susceptible to degradation through two primary photochemical pathways:
-
Homolytic Cleavage of the Carbon-Bromine Bond: The C-Br bond is relatively weak and can undergo homolysis upon absorption of UV light, generating a cyclobutyl radical and a bromine radical. This is often the initiating step for a cascade of unwanted side reactions.
-
Ring-Opening of the Cyclobutane Core: The significant ring strain of the cyclobutane ring makes it prone to cleavage under energetic conditions, including photolysis. This can lead to the formation of various linear and rearranged byproducts.
The interplay of these two pathways dictates the degradation profile of a specific brominated cyclobutane derivative. The substitution pattern on the cyclobutane ring can influence which pathway is favored.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
| Observed Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Reaction mixture turns yellow/brown upon exposure to ambient light. | Photodegradation of the brominated cyclobutane derivative, potentially forming bromine (Br₂) or other colored byproducts. | 1. Immediate Action: Shield the reaction from light by wrapping the flask in aluminum foil or using amber glassware. 2. Wavelength Control: If your reaction is photochemically driven, use a specific wavelength lamp and appropriate filters to avoid unwanted UV absorption by the starting material. 3. Low-Light Conditions: For all other manipulations (weighing, dissolution, etc.), work in a dimly lit area or under red light conditions. |
| TLC/LC-MS analysis shows multiple unexpected spots/peaks after workup. | 1. Light-induced degradation during the reaction or workup. 2. Presence of impurities in the starting material. 3. Unwanted side reactions (e.g., elimination, substitution) triggered by light or heat. | 1. Dark Workup: Perform extractions and chromatography in a darkened fume hood. 2. Solvent Choice: Use degassed solvents to minimize radical reactions initiated by dissolved oxygen. 3. Starting Material Purity: Verify the purity of your brominated cyclobutane derivative by NMR and/or GC-MS before use. Common impurities in the synthesis of bromocyclobutane from cyclopropyl carbinol include 4-bromo-1-butene and cyclopropylmethyl bromide.[1] |
| Poor yield or incomplete conversion in a reaction involving a brominated cyclobutane derivative. | 1. Degradation of the starting material before or during the reaction. 2. The desired reaction is slower than the rate of photodegradation. | 1. Temperature Control: Run the reaction at the lowest effective temperature to minimize thermal decomposition, which can be exacerbated by light. 2. Reaction Time: Optimize the reaction time to maximize product formation while minimizing exposure to light. Monitor the reaction closely by TLC or LC-MS. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent radical chain reactions involving oxygen. |
| Difficulty in purifying the product; streaking on TLC or broad peaks in HPLC. | The product itself may be light-sensitive, or degradation is occurring during purification. | 1. Column Chromatography: Wrap the column in aluminum foil and work expeditiously. Consider using a flash chromatography system with a fraction collector to minimize the time the compound is exposed to light. 2. Solvent System: Use cooled solvents for chromatography to reduce thermal degradation. 3. Evaporation: Use a rotary evaporator with the flask covered in foil. Avoid excessive heat. |
Section 3: Frequently Asked Questions (FAQs)
Q1: How should I store my light-sensitive brominated cyclobutane derivative?
A1: These compounds should be stored in an amber, tightly sealed vial or bottle to protect them from light. For added protection, the container can be wrapped in aluminum foil. Store in a cool, dark place, preferably in a refrigerator designated for chemical storage. The manufacturer of bromocyclobutane recommends storage in a cool, dark place at <15°C.
Q2: What is the best way to monitor a reaction involving a light-sensitive brominated cyclobutane derivative?
A2: The key is to minimize light exposure during sampling. Quickly take a small aliquot from the reaction mixture, quench it if necessary, and immediately prepare it for analysis. Wrap the TLC plate or autosampler vial in foil until the moment of analysis. For real-time monitoring, NMR spectroscopy can be a powerful tool, as the sample is contained within the dark environment of the spectrometer.[2]
Q3: Are there any specific analytical techniques recommended for these compounds?
A3: Yes.
-
¹H and ¹³C NMR: Useful for structural elucidation and purity assessment. The PubChem entry for bromocyclobutane provides spectral data.[3]
-
GC-MS: Excellent for identifying volatile impurities and degradation products.
-
HPLC-MS: A powerful technique for analyzing less volatile derivatives and for monitoring reaction progress. It can also help in identifying and quantifying degradation products.[4]
-
⁷⁹Br/⁸¹Br NMR: While less common, this technique can be used to monitor reactions where the bromide ion is produced.[2]
Q4: I suspect my compound has degraded. What are the likely degradation products I should look for?
A4: The specific degradation products will depend on the starting material and the reaction conditions. However, some general possibilities include:
-
Ring-opened products: Such as brominated butenes or other linear isomers.
-
Elimination products: Cyclobutene or related unsaturated compounds.
-
Substitution products: If a nucleophile is present, you may see substitution of the bromine atom.
-
Radical-derived products: Dimerization of cyclobutyl radicals or reaction with solvents.
Q5: Are there any specific safety precautions I should take when handling these compounds?
A5: In addition to protecting them from light, it is crucial to remember that brominated organic compounds can be hazardous. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Bromocyclobutane is listed as a highly flammable liquid and vapor, and causes skin and eye irritation.[3]
Section 4: Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Light-Sensitive Reaction
-
Preparation: Assemble all glassware and ensure it is dry. Wrap the reaction flask and any addition funnels in aluminum foil.
-
Reagent Addition: Add the brominated cyclobutane derivative and any other solid reagents to the flask. Purge the flask with an inert gas.
-
Solvent Addition: Add the solvent via a cannula or syringe.
-
Reaction: Start the reaction (e.g., by adding a liquid reagent or initiating heating/cooling). Maintain the inert atmosphere and protect the reaction from light throughout.
-
Monitoring: Use the minimal light necessary to take samples for reaction monitoring.
-
Workup: Conduct all workup procedures (e.g., quenching, extractions) in a darkened fume hood.
-
Purification: Follow the guidelines for light-sensitive purification mentioned in the troubleshooting table.
Diagram 1: Workflow for Handling Light-Sensitive Brominated Cyclobutane Derivatives
Caption: Workflow for handling light-sensitive brominated cyclobutanes.
Diagram 2: Potential Degradation Pathways
Caption: Primary photochemical degradation pathways.
References
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(7), 939-959. [Link]
-
National Center for Biotechnology Information. (n.d.). Bromocyclobutane. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). CN101209953B - Applied synthesis method for bromocyclobutane.
-
Van der Pijl, R., van der Meer, F., & de Jong, G. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 12(15), 1195-1207. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). [Link]
-
Wulff, T., et al. (2021). Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites. Nature Communications, 12(1), 638. [Link]
-
Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health and Safety, 9(3), 6-11. [Link]
-
Yagi, M., & Arai, T. (1976). Unimolecular decomposition of [80Br]bromocyclopropane formed by reaction of recoil bromine atoms with cyclopropane or with bromocyclopropane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 72, 2235-2243. [Link]
-
Li, X., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 25(21), 5183. [Link]
-
University of Ottawa. (n.d.). (Br) Bromine NMR. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
-
PharmaTutor. (2013). PHOTOSTABILITY TESTING. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Bromination. Retrieved from [Link]
-
Singh, K., Danieli, E., & Blümich, B. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 55(12), 1079–1086. [Link]
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- 3. Bromocyclobutane | C4H7Br | CID 78110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Purity in Cyclobutanol Synthesis
Welcome to the Technical Support Center for cyclobutanol synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the purity of their synthesized cyclobutanol. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding of the common pitfalls and how to navigate them. This resource is built on the pillars of scientific integrity, field-proven experience, and a commitment to helping you achieve the highest possible purity in your work.
Troubleshooting Guide: Addressing Specific Purity Issues
This section is structured in a question-and-answer format to directly address the specific problems you may be facing during your cyclobutanol synthesis.
Question 1: My final cyclobutanol product is contaminated with significant amounts of γ-butyrolactone. What is causing this and how can I prevent it?
Answer:
The presence of γ-butyrolactone as a major impurity strongly suggests that a Baeyer-Villiger oxidation is occurring.[1] This is a common side reaction, particularly when using certain oxidizing agents to convert cyclobutanone to cyclobutanol or when there is residual oxidizing agent present during the workup of a cyclobutanol synthesis that proceeded through a cyclobutanone intermediate.
Causality and Mechanistic Insight:
The Baeyer-Villiger oxidation involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon of a ketone. In the case of cyclobutanone, this leads to the formation of the more stable five-membered lactone ring, γ-butyrolactone.[2] Peroxy acids, which can be formed in situ from hydrogen peroxide or other oxidants, are particularly notorious for promoting this rearrangement.
Preventative Measures and Solutions:
-
Choice of Reducing Agent: When preparing cyclobutanol from cyclobutanone, select a reducing agent that is less likely to have oxidizing contaminants or to promote oxidation. Sodium borohydride (NaBH₄) is generally a good choice for this reduction. The stereoselective reduction of 3-substituted cyclobutanones to the corresponding cis-cyclobutanols with hydride reagents has been shown to be highly efficient.[3][4]
-
Careful Control of Oxidation Conditions: If your synthesis involves the oxidation of another precursor to form a cyclobutanone intermediate, ensure that the oxidizing agent is completely quenched before proceeding to the next step or workup. For instance, if using a chromium-based oxidant, a thorough quenching with a reducing agent like sodium bisulfite is critical.
-
Reaction Temperature: Lowering the reaction temperature can often suppress the rate of the Baeyer-Villiger oxidation relative to the desired reaction.[3][4]
-
Purification: If γ-butyrolactone has already formed, fractional distillation can be an effective method for separation, as there is a significant difference in their boiling points (Cyclobutanol: ~123°C; γ-Butyrolactone: ~204°C).[2][5]
Question 2: I am synthesizing cyclobutanol via the Tiffeneau-Demjanov rearrangement of aminomethylcyclopropane, and my yield is low with a mixture of unidentified byproducts. What are the likely side reactions?
Answer:
The Tiffeneau-Demjanov rearrangement is a powerful method for ring expansion, but it is also prone to several side reactions that can lead to low yields and a complex mixture of products.[6][7][8]
Causality and Mechanistic Insight:
This reaction proceeds through the formation of a diazonium ion from the primary amine, which then decomposes to a primary carbocation. This carbocation is highly reactive and can undergo several competing reactions in addition to the desired ring expansion:
-
Rearrangement to Allylic Alcohols: Instead of ring expansion, the carbocation can undergo a 1,2-hydride shift to form a more stable secondary or tertiary carbocation, which can then be trapped by water to form allylic alcohols like 3-buten-1-ol.[9]
-
Elimination Reactions: The carbocation can lose a proton to form various alkenes.
-
Substitution by Nucleophiles: The carbocation can be attacked by other nucleophiles present in the reaction mixture, such as the counter-ion of the acid used.
Troubleshooting Strategies:
-
Temperature Control: The diazotization step should be carried out at low temperatures (typically 0-5°C) to minimize the decomposition of the diazonium ion and control the reactivity of the resulting carbocation.[10]
-
Slow Addition of Nitrous Acid Source: Add the sodium nitrite solution slowly to the acidic solution of the amine to maintain a low concentration of nitrous acid and control the rate of diazotization.
-
Choice of Acid: The choice of acid can influence the outcome. Some protocols suggest that acids with less nucleophilic counter-ions may reduce the formation of substitution byproducts.
-
Purification: Fractional distillation is often necessary to separate cyclobutanol from the various byproducts.[9]
Question 3: My cyclobutanol, synthesized from the reduction of cyclobutanone, is contaminated with unreacted starting material. How can I improve the conversion?
Answer:
Incomplete conversion of cyclobutanone to cyclobutanol is a common issue that can often be resolved by optimizing the reaction conditions and the choice of reducing agent.
Causality and Potential Issues:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent to the ketone is crucial. Using a slight excess of the reducing agent can help drive the reaction to completion.
-
Deactivated Reducing Agent: Hydride reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LAH) can be deactivated by moisture. Ensure that your solvent is anhydrous and that the reducing agent has been stored properly.
-
Reaction Time and Temperature: The reduction may require a longer reaction time or a slightly elevated temperature to go to completion. However, be mindful that higher temperatures can also promote side reactions. For instance, hydride reductions of 3-substituted cyclobutanones are highly selective for the cis alcohol, and this selectivity can be enhanced by lowering the reaction temperature.[3][4]
-
Steric Hindrance: If the cyclobutanone is sterically hindered, a more reactive or less sterically hindered reducing agent may be required.
Optimization Protocol:
-
Reagent Stoichiometry: Start by ensuring you are using at least a stoichiometric amount of the reducing agent. An excess of 1.1 to 1.5 equivalents is often recommended.
-
Solvent and Reagent Quality: Use freshly opened or properly stored anhydrous solvents and reducing agents.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Workup Procedure: A careful aqueous workup is necessary to quench any unreacted reducing agent and to hydrolyze the intermediate alkoxide.
| Parameter | Recommendation | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Generally effective and safer to handle than LAH. |
| Solvent | Anhydrous Methanol or Ethanol | Good solubility for both cyclobutanone and NaBH₄. |
| Temperature | 0°C to Room Temperature | Balances reaction rate and selectivity. |
| Monitoring | TLC or GC | To confirm the disappearance of the starting material. |
Question 4: I am observing a significant amount of 3-buten-1-ol in my cyclobutanol product synthesized from cyclopropylcarbinol. What is the cause and how can it be minimized?
Answer:
The formation of 3-buten-1-ol is a known side reaction in the acid-catalyzed rearrangement of cyclopropylcarbinol to cyclobutanol.[9][11] This occurs due to a competing rearrangement pathway.
Causality and Mechanistic Insight:
The reaction proceeds through the formation of a cyclopropylmethyl cation. This cation is in equilibrium with the cyclobutyl cation and an open-chain homoallylic cation. While the cyclobutyl cation leads to the desired cyclobutanol upon hydration, the homoallylic cation gives 3-buten-1-ol.
Minimization Strategies:
-
Control of Acidity: The concentration and strength of the acid can influence the product distribution. Some procedures recommend using dilute aqueous acid.[11]
-
Reaction Temperature and Time: The reaction is typically carried out at reflux.[11] Optimizing the reaction time can be crucial; prolonged reaction times may favor the formation of the thermodynamically more stable rearranged products.
-
Purification: Careful fractional distillation is the most effective way to separate cyclobutanol from 3-buten-1-ol, as their boiling points are relatively close (Cyclobutanol: ~123°C; 3-Buten-1-ol: ~113°C).[5][9]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing cyclobutanol?
A1: The most common laboratory-scale syntheses of cyclobutanol include:
-
Acid-catalyzed rearrangement of cyclopropylcarbinol: This is a widely used method that is relatively straightforward.[9][11]
-
Reduction of cyclobutanone: Cyclobutanone can be reduced to cyclobutanol using various hydride reducing agents like sodium borohydride.[3][12]
-
Tiffeneau-Demjanov rearrangement: This involves the ring expansion of aminomethylcyclopropane.[6][7]
Q2: What are the key physical properties of cyclobutanol I should be aware of during purification?
A2: Key properties for purification are:
-
Boiling Point: Approximately 123°C at atmospheric pressure.[5]
-
Solubility: It is soluble in water and common organic solvents like diethyl ether and ethanol.[5] This is important for designing extraction procedures.
Q3: What analytical techniques are best for assessing the purity of my cyclobutanol?
A3: The most common and effective techniques are:
-
Gas Chromatography (GC): Excellent for separating and quantifying volatile components like cyclobutanol and common impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap significantly with the product signals.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the hydroxyl group (-OH) and the absence of a carbonyl group (C=O) from unreacted cyclobutanone.
Q4: Can I use column chromatography to purify cyclobutanol?
A4: Yes, column chromatography can be used for the purification of cyclobutanol, especially for removing non-volatile impurities or closely related isomers.[5] A common stationary phase is silica gel, and the mobile phase would typically be a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether). The polarity of the eluent can be gradually increased to elute the more polar cyclobutanol after the less polar impurities have been washed off.
Experimental Protocols
Protocol 1: Fractional Distillation for the Purification of Cyclobutanol
This protocol is suitable for separating cyclobutanol from impurities with different boiling points, such as γ-butyrolactone or 3-buten-1-ol.
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Charging the Flask: Add the crude cyclobutanol to the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Gently heat the flask using a heating mantle.
-
Equilibration: Allow the vapor to slowly rise through the fractionating column. An efficient separation requires the establishment of a temperature gradient along the column.
-
Collecting Fractions: Collect the fraction that distills at a constant temperature corresponding to the boiling point of pure cyclobutanol (~123°C). Discard the initial forerun, which may contain lower-boiling impurities, and stop the distillation before higher-boiling impurities begin to distill.
Protocol 2: Purification of Cyclobutanol via Liquid-Liquid Extraction
This protocol is useful for removing water-soluble impurities from an organic solution of cyclobutanol.
-
Dissolution: Dissolve the crude cyclobutanol in a suitable water-immiscible organic solvent such as diethyl ether or dichloromethane.[5]
-
Washing: Transfer the organic solution to a separatory funnel and wash it sequentially with:
-
Saturated aqueous sodium bicarbonate solution to neutralize any acidic impurities.
-
Water to remove any water-soluble impurities.
-
Brine (saturated aqueous sodium chloride solution) to reduce the amount of water dissolved in the organic layer.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to obtain the purified cyclobutanol.
References
- What purification methods are suitable for cyclobutanol? - Blog. (2025, August 28).
- What are the raw materials for the industrial production of cyclobutanol? - Blog - BTC. (2025, August 29).
- Cyclobutanol | Biochemical Reagent - MedchemExpress.com.
- CN103449994A - Purifying process of cyclobutanone - Google Patents.
- cyclobutanone - Organic Syntheses Procedure.
- Cyclobutanone synthesis - Organic Chemistry Portal.
- cyclobutene - Organic Syntheses Procedure.
- US6444096B1 - Process for the recovery and purification of cyclobutanone - Google Patents.
- Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Publications.
- CN111138252A - Synthetic method of cyclobutanone - Google Patents.
- EP1161408B1 - Method of producing cyclobutanone - Google Patents.
- Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC - NIH.
- Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions - Radboud Repository.
- γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion | Precision Chemistry - ACS Publications. (2024, February 16).
- Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory | The Journal of Organic Chemistry - ACS Publications. (2020, May 22).
- Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - Vrije Universiteit Brussel.
- EP0139206A1 - Gamma-Butyrolactone derivatives, process for preparing the same and immunomodulating compositions containing the same as active ingredients - Google Patents.
- 30.3: Tiffeneau-Demjanov Rearrangement - Chemistry LibreTexts. (2016, January 23).
- γ-Butyrolactone - Wikipedia.
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC - NIH.
- The Demjanov and Tiffeneau‐Demjanov Ring Expansions - ResearchGate.
- Cyclobutane synthesis - Organic Chemistry Portal.
- US5210229A - Process for the preparation of gamma-butyrolactone - Google Patents.
- Demjanov Rearrangement - Alfa Chemistry.
- Renewable synthesis of γ-butyrolactone from biomass-derived 2-furanone using palladium supported on humin-derived activated carbon (Pd/HAC) as a heterogeneous catalyst - PMC - PubMed Central. (2023, May 17).
- Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds - PMC - NIH. (2022, November 16).
- The synthetic versatility of the Tiffeneau–Demjanov chemistry in homologation tactics. (2019, November 20).
- Demjanov Rearrangement with Solved Problems|Basics|Mechanism - YouTube. (2024, February 7).
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- 5. What purification methods are suitable for cyclobutanol? - Blog [btcpharmtech.com]
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- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 1H NMR Spectrum Analysis of 3-Bromocyclobutan-1-ol
Executive Summary
The structural characterization of 3-Bromocyclobutan-1-ol presents a unique stereochemical challenge critical to drug development. Unlike flexible linear alkanes or rigid cyclohexanes, the cyclobutane ring exists in a dynamic "puckered" conformation (dihedral angle ~25–30°). This guide provides a technical comparison between the cis and trans diastereomers, offering a self-validating analytical workflow to distinguish these isomers using 1H NMR.
Target Audience: Synthetic Chemists, Structural Biologists, and NMR Spectroscopists.
Part 1: Structural Dynamics & NMR Theory
To interpret the spectrum correctly, one must understand the physical behavior of the cyclobutane core. The ring is not planar; it rapidly equilibrates between two puckered conformations to relieve torsional strain (eclipsing interactions).
-
The "Butterfly" Effect: The puckering renders the geminal methylene protons (H2/H4) magnetically non-equivalent, creating complex higher-order splitting patterns (often AA'BB' or AA'MM' systems).
-
Substituent Positioning:
-
Cis-Isomer: Substituents (Br and OH) are on the same face. To minimize 1,3-diaxial steric strain, this isomer predominantly adopts the di-pseudo-equatorial conformation.
-
Trans-Isomer: Substituents are on opposite faces. This forces a pseudo-axial/pseudo-equatorial arrangement, which is energetically less favorable and often leads to faster conformational flipping or distinct anisotropy.
-
Part 2: Comparative Analysis (Cis vs. Trans)
The primary analytical objective is distinguishing the diastereomers. The following comparison highlights the definitive spectral markers.
1. Symmetry and Multiplicity
| Feature | Cis-3-Bromocyclobutan-1-ol | Trans-3-Bromocyclobutan-1-ol |
| Symmetry Element | Plane of symmetry passing through C1 and C3. | Lacks a plane of symmetry (C1 and C3 are chiral centers in a chiral framework, though the molecule may appear effectively symmetric if flipping is rapid). |
| H2/H4 Protons | The two protons cis to the OH are equivalent. The two protons trans to the OH are equivalent. | Complex multiplets. The magnetic environment is distinct for all four methylene protons in the static limit, though averaging occurs. |
| Methine Signals (H1/H3) | Generally appear as distinct quintets or broad multiplets due to symmetric coupling to H2/H4. | Often broader or more complex due to lack of symmetry and different coupling constants to "axial" vs "equatorial" neighbors. |
2. Chemical Shift Trends (
)
Note: Values are approximate and solvent-dependent (CDCl3).
| Proton | Cis-Isomer (Expected) | Trans-Isomer (Expected) | Mechanistic Rationale |
| H-1 (CH-OH) | 4.0 – 4.3 ppm | 4.4 – 4.7 ppm | In the cis (di-equatorial) form, the methine proton is pseudo-axial, which is typically shielded (upfield) compared to the pseudo-equatorial proton of the trans isomer. |
| H-3 (CH-Br) | 4.1 – 4.4 ppm | 4.5 – 4.8 ppm | Similar anisotropy rules apply. The trans isomer places H-3 in a deshielding zone more frequently. |
| H-2/H-4 (CH2) | 2.0 – 3.2 ppm | 2.2 – 3.4 ppm | The cis isomer often shows a larger |
3. Solvent Effects (Alternative Validation)
-
CDCl3: Good for general assignment but OH proton is often broad or invisible due to exchange.
-
DMSO-d6: Recommended for final validation.
-
Benefit: Retards proton exchange, revealing the H-O coupling.
-
Diagnostic: The OH doublet splitting (
) provides information on the H1-O bond rotation and H-bonding status. Intramolecular H-bonding (possible in cis if ring geometry allows) will desheild the OH signal significantly (>5.0 ppm).
-
Part 3: Experimental Protocol
To ensure high-fidelity data suitable for publication or regulatory filing, follow this standardized workflow.
Step 1: Sample Preparation
-
Mass: Dissolve 5–10 mg of the isolated product.
-
Solvent: Use 0.6 mL of CDCl3 (neutralized with basic alumina to prevent acid-catalyzed isomerization/elimination) or DMSO-d6 .
-
Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (crucial for resolution).
Step 2: Acquisition Parameters (600 MHz recommended)
-
Pulse Sequence: zg30 (standard) or noesypr1d (if solvent suppression is needed).
-
Number of Scans (NS): Minimum 64 to resolve low-intensity "roofing" effects in multiplets.
-
Relaxation Delay (D1): Set to 2.0s to ensure full relaxation of methine protons.
Step 3: Advanced Experiments (If ambiguity persists)
-
1D NOE (Nuclear Overhauser Effect):
-
Irradiate H-1.
-
Cis: Strong enhancement of H-3 (spatial proximity in puckered ring).
-
Trans: Weak or no enhancement of H-3.
-
Part 4: Analytical Logic & Visualization[1]
The following diagram illustrates the decision tree for assigning the stereochemistry based on the spectral data collected.
Figure 1: Logical workflow for stereochemical assignment of 3-bromocyclobutan-1-ol isomers using 1H NMR markers.
Part 5: References
-
Baranac-Stojanović, M., & Stojanović, M. (2013).[1] 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry. Link
-
Roberts, J. D. (1956). Nuclear Magnetic Resonance Spectra of Cyclobutane Derivatives. Journal of the American Chemical Society. (Foundational text on cyclobutane puckering and coupling).
-
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift additivity rules).
-
Wiberg, K. B., & Barth, D. E. (1969). Conformational studies of cyclobutane and 3-substituted cyclobutanones. Journal of the American Chemical Society. Link
Sources
A Senior Application Scientist's Guide to Distinguishing cis- and trans-3-Bromocyclobutan-1-ol by NMR
In the fields of chemical research and pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical step that dictates its biological activity and physical properties. For stereoisomers like cis- and trans-3-Bromocyclobutan-1-ol, which differ only in the spatial orientation of their functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical tool. This guide provides an in-depth, technical comparison of how to leverage the subtleties of NMR to confidently distinguish between these two isomers.
The Stereochemical Puzzle: cis vs. trans
The core of the analytical challenge lies in the puckered, four-membered ring of the cyclobutane core. This semi-rigid structure forces the bromo and hydroxyl substituents into distinct spatial arrangements. In the cis isomer, these groups reside on the same face of the ring, whereas in the trans isomer, they are on opposite faces. This seemingly minor difference creates a cascade of measurable effects on the NMR spectrum, which, when properly interpreted, provides a clear fingerprint of the specific isomer.
¹H NMR Spectroscopy: The First Line of Inquiry
Proton (¹H) NMR is the initial and often most revealing technique for differentiating these isomers. The key diagnostic features are the chemical shifts (δ) and the spin-spin coupling constants (J).
Chemical Shift Analysis: Probing the Electronic Environment
The electronegativity of the bromine and oxygen atoms significantly influences the chemical shifts of nearby protons.
-
Methine Protons (CH-Br and CH-OH): The proton attached to the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon with the bromine atom (CH-Br) are the most diagnostic. In the cis isomer, the through-space proximity of the electronegative bromine and oxygen atoms can lead to a slight deshielding effect on the respective methine protons compared to the trans isomer, where these groups are further apart. Consequently, the signals for these protons in the cis isomer may appear at a slightly higher chemical shift (downfield).
Coupling Constant Analysis: Decoding Dihedral Angles
The magnitude of the coupling constant (J) between adjacent protons is highly dependent on their dihedral angle, a relationship described by the Karplus equation.[1] In cyclic systems, this provides a powerful tool for stereochemical assignment.
-
In four-membered rings, cis couplings are typically larger than trans couplings.[2] This is a crucial distinction from larger, more flexible rings like cyclohexane. Therefore, by analyzing the splitting patterns of the methine protons and their coupling to the adjacent methylene (CH₂) protons, one can deduce the relative stereochemistry. A larger coupling constant between a methine proton and an adjacent methylene proton is indicative of a cis relationship.
Table 1: Anticipated ¹H NMR Parameters for 3-Bromocyclobutan-1-ol Isomers
| Isomer | Proton | Expected Chemical Shift (δ, ppm) | Key Coupling Constant Feature |
| cis | CH-OH | More downfield | Jcis > Jtrans |
| trans | CH-OH | More upfield | Jtrans < Jcis |
| cis | CH-Br | More downfield | Jcis > Jtrans |
| trans | CH-Br | More upfield | Jtrans < Jcis |
| Both | CH₂ | ~1.5 - 2.5 | - |
| Note: The exact chemical shifts can vary depending on the solvent and concentration. The relative difference is the key diagnostic feature. |
¹³C NMR Spectroscopy: Corroborating the Carbon Framework
Carbon-13 (¹³C) NMR provides complementary data to support the assignments made from the proton spectrum.
-
Substituted Carbons (C-Br and C-OH): The chemical shifts of the carbons directly bonded to the bromine and oxygen atoms are also sensitive to the stereochemistry. Similar to the proton signals, the through-space interaction in the cis isomer can lead to a slight difference in the chemical shifts of C-Br and C-OH compared to the trans isomer. The carbon attached to the bromine is expected to be in the range of 40-50 ppm, while the carbon with the hydroxyl group will be in the 65-75 ppm range.[3]
Advanced 2D NMR Techniques: The Definitive Proof
While 1D NMR provides strong clues, two-dimensional (2D) NMR experiments offer unequivocal confirmation of the stereochemistry.[4]
Nuclear Overhauser Effect Spectroscopy (NOESY): The Gold Standard
The NOESY experiment is the most powerful tool for this specific analytical problem. It detects protons that are close to each other in space, regardless of their bonding connectivity.
-
cis-Isomer: A distinct cross-peak in the NOESY spectrum will be observed between the CH-OH proton and the CH-Br proton. This is because they are on the same face of the cyclobutane ring and, therefore, in close spatial proximity.[5]
-
trans-Isomer: No cross-peak will be observed between the CH-OH and CH-Br protons as they are on opposite faces of the ring and thus spatially distant.
This single experiment provides a clear and unambiguous distinction between the two isomers.
Caption: NOESY correlation logic for isomer identification.
COSY and HSQC: Assembling the Full Picture
-
Correlation Spectroscopy (COSY): This experiment maps out the proton-proton coupling networks, confirming which protons are adjacent to each other. This is invaluable for assigning the complex methylene proton signals and their relationship to the methine protons.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton to the carbon it is directly attached to. This allows for the unambiguous assignment of the ¹³C spectrum based on the proton assignments.[5]
Experimental Protocol: A Step-by-Step Guide
To ensure high-quality, reproducible data, the following experimental protocol should be followed.
1. Sample Preparation:
-
Dissolve 5-10 mg of the 3-Bromocyclobutan-1-ol sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[6]
-
Transfer the solution to a high-quality 5 mm NMR tube.
2. NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire a standard 1D ¹H NMR spectrum.
-
Acquire a broadband-decoupled 1D ¹³C NMR spectrum.
-
If the assignment is not definitive, perform a 2D NOESY experiment.
-
(Optional but recommended) Acquire 2D COSY and HSQC spectra for complete spectral assignment.
Caption: A streamlined workflow for NMR-based isomer determination.
Conclusion
The differentiation of cis- and trans-3-Bromocyclobutan-1-ol is a prime example of how multi-faceted NMR analysis can provide definitive structural elucidation. While ¹H and ¹³C NMR offer strong initial evidence through the analysis of chemical shifts and coupling constants, the unequivocal assignment is achieved through 2D NOESY experiments. The presence or absence of a through-space interaction between the key methine protons provides a clear and irrefutable answer. By employing the systematic approach outlined in this guide, researchers can confidently assign the stereochemistry of these and similar cyclobutane derivatives, ensuring the structural integrity of their compounds for further research and development.
References
- How to experimentally find if my compound is in cis or trans? - ResearchGate. (2017).
- CIS TRANS ISOMERS AND NMR - ORGANIC SPECTROSCOPY INTERNATIONAL. (2014).
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- 1H NMR of 1,3-dibromo-1,3-dimethylcyclobutane : r/chemistry - Reddit. (2018).
- Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids - Preprints.org. (2025).
- Conformational equilibria of trans -3-X-cyclohexanols (X = Cl, Br, CH3 and OCH3). A low temperature NMR study and theoretical calculations - PubMed. (n.d.).
- NMR Spectroscopy of Cyclobutanes | Request PDF - ResearchGate. (2025).
- Nuclear Magnetic Resonance (NMR) of Alkenes - Chemistry LibreTexts. (2023).
- Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC - NIH. (2019).
- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023).
- Unusual traits of cis and trans-2,3-dibromo-1,1-dimethylindane on the way from 1,1-dimethylindene to 2-bromo-, 3-bromo-, and 2,3-dibromo-1,1-dimethylindene - Beilstein Journals. (n.d.).
- How to distinguish the stereoisomers of bicyclo[3.3.0]octane, for example cis- and trans-ones? | ResearchGate. (2014).
- Why is cis proton coupling larger than trans proton coupling in cyclopropanes? (2019).
- NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.).
- NMR Protocols and Methods | Springer Nature Experiments. (n.d.).
- 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo - Modgraph. (n.d.).
- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed. (n.d.).
- NMR Characterization of RNA Small Molecule Interactions - PMC - PubMed Central - NIH. (n.d.).
- 5.2 Chemical Shift - MRI Questions. (2015).
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-Bromocyclobutan-1-ol: A Comparative Analysis
In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. For researchers working with halogenated cyclic compounds, such as the intriguing molecule 3-Bromocyclobutan-1-ol, mass spectrometry stands as a cornerstone analytical technique. This guide provides an in-depth exploration of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 3-Bromocyclobutan-1-ol, grounded in fundamental principles and compared with alternative analytical approaches. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this and similar molecules.
The Molecular Blueprint: Predicting the Mass Spectrum of 3-Bromocyclobutan-1-ol
The mass spectrum of a compound is a unique fingerprint, revealing not only its molecular weight but also a wealth of structural information through its fragmentation pattern. For 3-Bromocyclobutan-1-ol, we can anticipate a series of characteristic fragmentation pathways stemming from its cyclic alcohol and alkyl bromide functionalities.
The Molecular Ion Peak: A Tale of Two Isotopes
A key feature in the mass spectrum of any bromine-containing compound is the presence of a distinct isotopic pattern for the molecular ion peak.[1][2][3] Bromine has two naturally occurring isotopes, 79Br and 81Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively).[1] This results in two molecular ion peaks, [M]+• and [M+2]+•, separated by two mass-to-charge (m/z) units and exhibiting a relative intensity ratio of roughly 1:1.[1][2][3] For 3-Bromocyclobutan-1-ol (C4H7BrO), the molecular weights are 150 amu (with 79Br) and 152 amu (with 81Br). Therefore, we expect to observe prominent peaks at m/z 150 and 152. The intensity of the molecular ion peak for alcohols can sometimes be weak or even absent due to their propensity for rapid fragmentation.[4][5][6]
| Ion | m/z (79Br) | m/z (81Br) | Expected Relative Abundance | Notes |
| [M]+• | 150 | 152 | ~1:1 | The molecular ion. Its intensity may be low. |
| [M-H]+ | 149 | 151 | ~1:1 | Loss of a hydrogen atom, common in cyclic alcohols.[7] |
| [M-H2O]+• | 132 | 134 | ~1:1 | Dehydration, a characteristic fragmentation of alcohols.[4][5][6][7] |
| [M-Br]+ | 71 | 71 | Single Peak | Loss of the bromine radical. |
| [C3H5O]+ | 57 | 57 | Single Peak | Resulting from α-cleavage. |
| [CH2Br]+ | 93 | 95 | ~1:1 | Resulting from ring cleavage. |
Key Fragmentation Pathways
The energetically unstable molecular ion will undergo fragmentation to produce a series of smaller, more stable ions.[8] The most probable fragmentation pathways for 3-Bromocyclobutan-1-ol are detailed below.
1. Alpha (α)-Cleavage: This is a dominant fragmentation mechanism for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[4][5][6][9] For 3-Bromocyclobutan-1-ol, α-cleavage can occur in two ways, leading to the formation of a resonance-stabilized cation. The most likely α-cleavage would result in the loss of a C3H5Br radical, leading to a fragment at m/z 57.
2. Dehydration (Loss of H2O): A common fragmentation pathway for alcohols is the elimination of a water molecule (18 amu), resulting in a peak at [M-18].[4][5][6][7] This would produce ion peaks at m/z 132 and 134.
3. Loss of the Bromine Atom: The carbon-bromine bond is relatively weak and can cleave to lose a bromine radical. This would result in a prominent peak at m/z 71, corresponding to the cyclobutanol cation.
4. Ring Cleavage: Cyclic systems can undergo complex ring-opening fragmentations.[7] For cyclic alcohols, a characteristic peak at m/z 57 is often observed, arising from a complex ring cleavage.[7] In the case of 3-Bromocyclobutan-1-ol, ring opening could also lead to the formation of various smaller fragments.
The following diagram illustrates the predicted primary fragmentation pathways of 3-Bromocyclobutan-1-ol upon electron ionization.
Caption: Predicted major fragmentation pathways of 3-Bromocyclobutan-1-ol.
A Comparative Perspective: Alternative and Complementary Analytical Techniques
While mass spectrometry provides invaluable information about molecular weight and fragmentation, a comprehensive structural elucidation often necessitates a multi-technique approach.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide definitive information about the carbon-hydrogen framework of 3-Bromocyclobutan-1-ol. The number of signals, their chemical shifts, splitting patterns, and integration would confirm the connectivity of the atoms within the cyclobutane ring and the relative positions of the hydroxyl and bromo substituents.
-
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm-1 would be characteristic of the O-H stretching vibration of the alcohol group. A peak in the 500-700 cm-1 region would indicate the C-Br stretching vibration.
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (EI) | Molecular weight, elemental composition (from isotopic patterns), and structural information from fragmentation. | High sensitivity, small sample requirement. | Isomers can have similar fragmentation patterns. Molecular ion may be weak or absent. |
| NMR Spectroscopy | Detailed connectivity of atoms, stereochemistry. | Unambiguous structure determination. | Lower sensitivity, larger sample amount needed, can be time-consuming. |
| IR Spectroscopy | Presence of functional groups. | Fast, non-destructive. | Provides limited information on the overall structure. |
Experimental Protocol: Acquiring the Mass Spectrum of 3-Bromocyclobutan-1-ol
The following is a generalized protocol for obtaining an electron ionization mass spectrum of 3-Bromocyclobutan-1-ol using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
Objective: To obtain a high-quality electron ionization mass spectrum of 3-Bromocyclobutan-1-ol to determine its molecular weight and fragmentation pattern.
Materials:
-
3-Bromocyclobutan-1-ol sample
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
GC-MS instrument equipped with an electron ionization source and a quadrupole mass analyzer.
-
Appropriate GC column (e.g., a non-polar or mid-polar capillary column).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of 3-Bromocyclobutan-1-ol (approximately 100 µg/mL) in a suitable volatile solvent.
-
Filter the sample if any particulate matter is present.
-
-
Instrument Setup:
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-200
-
Scan Rate: 2 scans/second
-
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Start the data acquisition.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to 3-Bromocyclobutan-1-ol.
-
Extract the mass spectrum for this peak.
-
Analyze the spectrum to identify the molecular ion peaks (m/z 150 and 152) and the major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pathways.
-
The following diagram outlines the GC-MS workflow for the analysis of 3-Bromocyclobutan-1-ol.
Caption: A typical GC-MS workflow for the analysis of a volatile organic compound.
Conclusion and Recommendations
The structural elucidation of 3-Bromocyclobutan-1-ol by electron ionization mass spectrometry is a powerful approach that yields a wealth of information. By understanding the fundamental principles of fragmentation for cyclic alcohols and halogenated compounds, researchers can confidently predict and interpret the resulting mass spectrum. The characteristic M/M+2 isotopic pattern for bromine, coupled with key fragmentation pathways such as α-cleavage and dehydration, provides a robust fingerprint for this molecule. For unambiguous structure confirmation, especially when dealing with isomers, the integration of complementary techniques like NMR and IR spectroscopy is highly recommended. The protocols and theoretical framework presented in this guide serve as a valuable resource for scientists engaged in the synthesis and analysis of novel chemical entities.
References
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). CH3Br mass spectrum of bromomethane fragmentation pattern. Retrieved from [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]
-
Schneider, J., et al. (2011). Mass-spectrometric identification of primary biological particle markers and application to pristine submicron aerosol measurements. Atmospheric Chemistry and Physics, 11(21), 11415-11429. Retrieved from [Link]
-
Dagaut, P., & Karsenty, F. (2012). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. International Journal of Mass Spectrometry, 314, 23-30. Retrieved from [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]
-
LibreTexts. (2021). 2.1: Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bromocyclobutane. PubChem Compound Database. Retrieved from [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Butane, 1-bromo-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pentane, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-3-chlorocyclobutane. PubChem Compound Database. Retrieved from [Link]
-
Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. Retrieved from [Link]
-
LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Mass Spectroscopy peak assignments in but-3-en-1-ol. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bromocyclooctane. PubChem Compound Database. Retrieved from [Link]
-
LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Propanenitrile, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
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Comparative Reactivity Profile: 3-Bromocyclobutan-1-ol vs. 3-Chlorocyclobutan-1-ol
Executive Summary
In the synthesis of conformationally restricted bioisosteres—specifically the high-value bicyclo[1.1.0]butane (BCB) scaffold—the choice between 3-bromocyclobutan-1-ol (3-Br-CB) and 3-chlorocyclobutan-1-ol (3-Cl-CB) is a decision between kinetic efficiency and process stability.
While both substrates serve as precursors for intramolecular ring closure, 3-Br-CB offers a kinetic advantage, undergoing cyclization under milder conditions due to the superior leaving group ability of bromide (
This guide analyzes the mechanistic divergence, physical properties, and optimal experimental protocols for utilizing these reagents in drug discovery workflows.
Structural & Physical Properties[1][2]
The reactivity difference is fundamentally rooted in the carbon-halogen bond strength and the geometric strain of the cyclobutane ring (
Table 1: Comparative Physicochemical Profile
| Property | 3-Bromocyclobutan-1-ol | 3-Chlorocyclobutan-1-ol | Impact on Reactivity |
| C–X Bond Energy | ~66 kcal/mol | ~81 kcal/mol | Br cleaves 10–50x faster in solvolysis. |
| C–X Bond Length | 1.94 Å | 1.77 Å | Longer C–Br bond relieves steric strain in TS. |
| Leaving Group Ability | Excellent (Br⁻) | Moderate (Cl⁻) | Br allows milder bases (e.g., K₂CO₃ vs NaH). |
| Photostability | Low (Light sensitive) | High | Br requires amber glassware/low light. |
| Primary Conformers | cis (pseudo-equatorial/axial) trans (pseudo-equatorial/equatorial) | cis / trans | Only the trans isomer is geometrically competent for BCB formation. |
Critical Stereochemical Note: The formation of the bicyclic system requires a trans-1,3-relationship . The hydroxyl group must be on the opposite face of the ring relative to the halogen to allow for backside attack (SN2-like intramolecular displacement).
Mechanistic Divergence: The Route to Bicyclobutane
The most critical application of these alcohols is the synthesis of bicyclo[1.1.0]butane. The mechanism is an intramolecular nucleophilic substitution.
The Kinetic Advantage of Bromide
The C-Br bond is sufficiently weak that deprotonation of the alcohol with a mild base (e.g., KHMDS or even NaH at 0°C) induces rapid closure. The transition state (TS) is reached early, minimizing ring-opening side reactions.
The Thermodynamic Barrier of Chloride
The C-Cl bond is stronger. Activation requires higher temperatures or stronger bases. This added energy input often allows the system to cross the barrier for Grobb fragmentation or E2 elimination , leading to butadiene derivatives rather than the desired bicyclic system.
Diagram 1: Reaction Coordinate & Mechanism
The following diagram illustrates the energy landscape and the stereochemical requirement for the trans isomer.
Figure 1: Mechanistic pathway for ring closure. The red dashed line represents the elimination pathway, which is more prevalent when using the less reactive chloride analog due to the harsher conditions required.
Experimental Protocols
Below are the optimized protocols for converting these alcohols into the bicyclo[1.1.0]butane scaffold.
Protocol A: High-Yield Synthesis using 3-Bromocyclobutan-1-ol
Best for: Small-scale, high-value synthesis where yield is paramount.
-
Preparation: Charge a flame-dried flask with trans-3-bromocyclobutan-1-ol (1.0 equiv) and anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78°C (dry ice/acetone). Rationale: Low temperature suppresses elimination.
-
Base Addition: Add NaH (60% dispersion, 1.2 equiv) or KHMDS (1.1 equiv) dropwise.
-
Cyclization: Allow to warm slowly to 0°C over 2 hours.
-
Monitoring: TLC will show disappearance of the polar alcohol and appearance of a non-polar spot (BCB).
-
-
Quench: Quench with cold pentane/water. The product is volatile; avoid rotary evaporation.
Protocol B: Scalable Synthesis using 3-Chlorocyclobutan-1-ol
Best for: Large-scale preparation where reagent cost is a driver and purification capabilities exist.
-
Preparation: Dissolve trans-3-chlorocyclobutan-1-ol in Et₂O (0.2 M).
-
Activation: Add NaH (1.5 equiv) at Room Temperature.
-
Heating: Reflux (35°C) is often required to drive the reaction to completion.
-
Warning: Prolonged heating increases the ratio of butadiene.
-
-
Workup: Distillation is usually required to separate the product from the diene side-products.
Diagram 2: Comparative Workflow Decision Tree
Figure 2: Decision matrix for precursor selection based on required yield and available conditions.
Stability & Handling Guide
The operational success of these experiments depends heavily on the handling of the starting materials.
| Feature | 3-Bromocyclobutan-1-ol | 3-Chlorocyclobutan-1-ol |
| Storage Temp | -20°C (Freezer) | 4°C (Fridge) or RT |
| Light Sensitivity | High (Degrades to HBr + radical species) | Negligible |
| Shelf Life | < 3 months | > 12 months |
| Toxicity | Potential alkylator (handle in hood) | Potential alkylator |
Expert Tip: If synthesizing the alcohol from the corresponding ketone (3-halocyclobutanone) via NaBH₄ reduction, use the crude alcohol immediately for the cyclization step. Isolating and storing the bromo-alcohol often leads to degradation.
References
-
Wiberg, K. B., & Lampman, G. M. (1966). Bicyclobutane.[1][2][3][4] Journal of the American Chemical Society. Link
- Foundational text on the synthesis of bicyclobutane from 3-chlorocyclobutanecarboxylate derivatives, establishing the baseline for ring closure energetics.
-
Mandler, M. D., et al. (2023).[3] Synthesis of Bicyclo[1.1.0]butanes from Iodo-Bicyclo[1.1.1]pentanes. Organic Letters. Link[3]
- Modern context on the utility of bicyclobutanes in drug discovery and altern
- Siegfried, H. (1986). The bicyclobutonium ion. The Journal of Organic Chemistry.
-
Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Link
- General reference for the bond dissociation energy trends and kinetic selectivity between Br and Cl.
Sources
3-Bromocyclobutan-1-ol vs 3-bromocyclopentan-1-ol structural comparison
Executive Summary: The Rigid vs. The Flexible
In the landscape of Fragment-Based Drug Discovery (FBDD), the choice between 3-bromocyclobutan-1-ol (3-BCB) and 3-bromocyclopentan-1-ol (3-BCP) is rarely arbitrary. It is a decision between structural rigidity and conformational adaptability .
-
3-Bromocyclobutan-1-ol is the "Stiff Scaffold." It offers high ring strain (~26.3 kcal/mol) and defined exit vectors, making it ideal for freezing a pharmacophore in a specific bioactive conformation.
-
3-Bromocyclopentan-1-ol is the "Adaptive Linker." With significantly lower strain (~6.2 kcal/mol) and a flexible envelope conformation, it serves as a lipophilic spacer that can adjust to maximize binding enthalpy in a protein pocket.
This guide provides a technical deep-dive into their structural physics, reactivity profiles, and experimental handling to assist medicinal chemists in scaffold selection.
Structural & Conformational Analysis
The primary differentiator between these two scaffolds is the physics of the ring system, which dictates both their chemical reactivity and their spatial projection of substituents.
Ring Strain and Geometry[1][2]
| Feature | 3-Bromocyclobutan-1-ol | 3-Bromocyclopentan-1-ol |
| Ring Size | 4-membered | 5-membered |
| Ring Strain Energy | High (~26.3 kcal/mol) | Low (~6.2 kcal/mol) |
| Dominant Conformation | Puckered ("Butterfly") | Envelope / Half-Chair |
| Bond Angles | ~88° (deviates from 90° to relieve torsion) | ~105-108° (close to tetrahedral) |
| Torsional Strain | High (eclipsing interactions minimized by puckering) | Low (relieved by pseudorotation) |
Stereochemical Vectors (The "Pucker" Effect)
In 3-substituted cyclobutanes, the ring puckering creates a distinct difference between cis and trans isomers that is more pronounced than in cyclopentanes.
-
Cyclobutane (Trans-1,3): The substituents occupy pseudo-equatorial positions in the puckered conformation. This results in a linear, rod-like vector (approx. 180° dihedral projection), often used to mimic para-substituted benzenes but with better solubility (sp³ character).
-
Cyclopentane: The ring undergoes rapid pseudorotation. While trans-1,3 is generally more stable, the energy barrier between conformers is low, making the vector "floppy" unless constrained by bulky groups.
Figure 1: Conformational energy landscape driving vector definition.
Reactivity Profile & Stability
Understanding the reactivity is crucial for synthetic planning. The high strain of cyclobutane introduces "I-strain" (Internal strain) effects during nucleophilic substitution.
Nucleophilic Substitution (S_N2)
-
3-BCB (Cyclobutane): S_N2 reactions are significantly slower than in acyclic or cyclopentyl systems. The transition state requires the ring to flatten slightly to accommodate the backside attack, which increases torsional strain (eclipsing interactions).
-
Risk:[1] Harsh conditions required for substitution can lead to ring contraction or elimination.
-
-
3-BCP (Cyclopentane): Reacts at rates comparable to secondary acyclic halides. Standard S_N2 conditions (e.g., NaN3 in DMF) work well.
Elimination vs. Substitution
-
3-BCB: Due to the difficulty of S_N2, E2 elimination is a major competing pathway. Strong bases will rapidly form cyclobutenes.
-
3-BCP: Elimination is possible but easier to control via temperature modulation.
Metabolic Stability
-
Cyclobutane: Excellent metabolic stability. The ring is small enough to avoid some oxidative enzymes but rigid enough to prevent the "floppy" binding often required for rapid metabolism.
-
Cyclopentane: More prone to oxidation by CYP450 enzymes at the unfunctionalized methylene positions.
Experimental Protocol: Stereoselective Synthesis
Since commercial sources often supply mixtures, the most robust method to obtain high-purity isomers is the reduction of the corresponding ketone.
Objective: Synthesis of 3-bromocyclobutan-1-ol from 3-bromocyclobutanone (and comparative note for cyclopentane).
Reagents & Equipment[4][5]
-
Substrate: 3-Bromocyclobutanone (CAS: 23761-24-2)[2]
-
Reductant: Sodium Borohydride (NaBH₄)
-
Solvent: Methanol (anhydrous)
-
Quench: Saturated NH₄Cl
-
Analysis: GC-MS, 1H-NMR (400 MHz)
Step-by-Step Methodology
-
Preparation: Dissolve 3-bromocyclobutanone (1.0 eq) in anhydrous methanol (0.5 M concentration) in a round-bottom flask. Cool to -78°C (dry ice/acetone bath).
-
Expert Insight: Cooling is critical for 3-BCB to maximize diastereoselectivity (kinetic control). For 3-BCP , -78°C is less effective at controlling the isomer ratio due to ring flexibility.
-
-
Reduction: Add NaBH₄ (0.5 eq) portion-wise over 20 minutes.
-
Note: Evolution of H₂ gas will occur. Ensure venting.
-
-
Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C slowly.
-
Quench: Carefully add saturated aqueous NH₄Cl.
-
Extraction: Extract with Diethyl Ether (3x). Avoid DCM if possible, as cyclobutanols can be volatile and difficult to separate from DCM during concentration.
-
Purification:
-
3-BCB: The cis and trans isomers often have distinct Rf values on silica. Use a gradient of Hexane:EtOAc (starting 90:10).
-
3-BCP: Isomers are harder to separate by flash chromatography. Preparative HPLC or enzymatic resolution may be required for enantiopure material.
-
Validation (NMR Cues)
-
3-Bromocyclobutan-1-ol: Look for the H3 proton (methine attached to Br).
-
Cis-isomer: H3 and H1 (alcohol methine) are pseudo-equatorial/axial. Coupling constants (
) will be distinct (often larger splitting). -
Trans-isomer: H3 and H1 are pseudo-diequatorial. Signal often appears as a cleaner quintet.
-
Decision Matrix: Which Scaffold to Choose?
Use the following logic flow to determine the correct building block for your drug discovery campaign.
Figure 2: Strategic decision tree for scaffold selection in FBDD.
References
-
BenchChem. (2025).[3] Cyclobutane vs. Cyclopropane in Drug Design: A Comparative Analysis. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12348194, 3-Bromocyclopentan-1-ol. Retrieved from [4][5]
-
Tata, R. R., & Harmata, M. (2018).[6] Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 95, 425-438.[6] Retrieved from [6]
-
Radboud University. (2021). Cyclobutanes in Small‐Molecule Drug Candidates.[7][8] Retrieved from
-
Oeser, P., et al. (2025). Transition‐Metal‐Free Ring‐Opening Reaction of 2‐Halocyclobutanols.[9] European Journal of Organic Chemistry.[9] Retrieved from
Sources
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- 4. 3-Bromocyclopentan-1-ol | C5H9BrO | CID 12348194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. trans-3-Bromocyclopentanol | C5H9BrO | CID 86756682 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Infrared Spectroscopy of Bromocyclobutanol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and molecular analysis, the precise characterization of chemical entities is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating the functional groups and structural nuances of organic molecules. This guide provides an in-depth analysis of the infrared spectrum of bromocyclobutanol, a molecule of interest in synthetic chemistry, and offers a comparative perspective against relevant alternative compounds. By understanding the subtle shifts and characteristic absorbances in their IR spectra, researchers can confidently identify and differentiate these molecules, ensuring the integrity of their work.
The Unique Vibrational Signature of Bromocyclobutanol
The infrared spectrum of a molecule provides a unique fingerprint based on the vibrations of its chemical bonds. For bromocyclobutanol, we can predict a characteristic spectrum based on its constituent functional groups: a hydroxyl group (-OH), a cyclobutane ring, and a carbon-bromine bond (C-Br). The inherent ring strain of the cyclobutane moiety also imparts distinguishing features to its vibrational modes.
A predicted Infrared (IR) spectrum for bromocyclobutanol would exhibit the following key absorption peaks:
-
O-H Stretch: A strong and broad absorption band is expected in the region of 3600-3200 cm⁻¹ . This broadening is a classic indicator of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[1][2][3]
-
C-H Stretch (Cyclobutane Ring): The C-H stretching vibrations of the cyclobutane ring are anticipated to appear just below 3000 cm⁻¹ , typically in the 2987-2887 cm⁻¹ range.[4] The strain in the four-membered ring can influence the exact position and intensity of these peaks.
-
C-O Stretch: A strong absorption corresponding to the C-O stretching vibration of the secondary alcohol is predicted to be in the range of 1124-1087 cm⁻¹ .[5]
-
C-Br Stretch: The carbon-bromine stretching vibration is expected to produce a peak in the fingerprint region, typically between 690-515 cm⁻¹ .[5][6][7][8] This region can be complex, with multiple overlapping peaks.
-
Cyclobutane Ring Vibrations: The cyclobutane ring itself has characteristic deformation and wagging vibrations. A band around 935–900 cm⁻¹ and another near 1250 cm⁻¹ can be indicative of the cyclobutane ring system.
Comparative Spectral Analysis: Bromocyclobutanol vs. Alternatives
To truly appreciate the unique spectral features of bromocyclobutanol, a comparison with structurally similar molecules is essential. Here, we compare its predicted spectrum with the experimental spectra of cyclobutanol, 2-bromobutane, and 2-chlorocyclohexanol.
| Functional Group/Vibration | Predicted Bromocyclobutanol | Cyclobutanol | 2-Bromobutane | 2-Chlorocyclohexanol |
| O-H Stretch (cm⁻¹) | 3600-3200 (Broad, Strong) | Present (Broad, Strong) | Absent | Present (Broad, Strong) |
| C-H Stretch (cm⁻¹) | ~2987-2887 | ~2975, ~2870 | ~2975-2845 | ~2940, ~2860 |
| C-O Stretch (cm⁻¹) | ~1124-1087 | ~1070 | Absent | ~1070 |
| C-X (Halogen) Stretch (cm⁻¹) | ~690-515 (C-Br) | Absent | ~650-550 (C-Br) | ~850-550 (C-Cl) |
| Cyclic Ring Vibrations (cm⁻¹) | Present | Present | Absent | Present (Cyclohexane) |
Data for Cyclobutanol, 2-Bromobutane, and 2-Chlorocyclohexanol are based on experimental spectra from the NIST Chemistry WebBook and other spectral databases.[9][10]
This comparison highlights that the simultaneous presence of a broad O-H stretch, C-H stretches characteristic of a strained ring, a C-O stretch, and a C-Br stretch in the low-frequency region is a definitive signature for bromocyclobutanol. The absence of the O-H and C-O stretches clearly distinguishes it from 2-bromobutane. While 2-chlorocyclohexanol shares the alcohol functionality, its C-Cl stretch appears at a higher wavenumber than the C-Br stretch of bromocyclobutanol, and its cyclohexane ring vibrations will differ from those of a cyclobutane ring.
Experimental Protocol for Acquiring an IR Spectrum of a Liquid Sample
To ensure the acquisition of high-quality, reproducible IR spectra, the following protocol for analyzing a liquid sample, such as bromocyclobutanol, is recommended. This protocol is based on the use of a Fourier Transform Infrared (FTIR) spectrometer, a standard instrument in modern analytical laboratories.
Materials:
-
FTIR Spectrometer
-
Liquid sample (e.g., bromocyclobutanol)
-
Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
-
Pasteur pipette or dropper
-
Solvent for cleaning (e.g., isopropanol or methylene chloride)
-
Lens paper/soft tissues
-
Desiccator for storing salt plates
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
With an empty sample compartment (or clean salt plates/ATR crystal in place), acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
-
Sample Preparation (Liquid Film Method):
-
Place one to two drops of the liquid sample onto the center of a clean, dry salt plate using a Pasteur pipette.
-
Carefully place a second salt plate on top, gently rotating it to spread the sample into a thin, uniform film, ensuring no air bubbles are trapped.
-
Mount the "sandwich" of salt plates in the spectrometer's sample holder.
-
-
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean.
-
Place a small drop of the liquid sample directly onto the center of the ATR crystal.
-
If the ATR accessory has a pressure arm, lower it to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
The standard mid-IR range of 4000 to 400 cm⁻¹ is generally sufficient for the analysis of organic compounds.
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Process the resulting spectrum as needed (e.g., baseline correction, smoothing).
-
Identify and label the key absorption peaks, comparing their positions and intensities to reference spectra or theoretical predictions.
-
-
Cleaning:
-
Thoroughly clean the salt plates or ATR crystal with an appropriate solvent and soft tissue.
-
Return the salt plates to a desiccator to prevent damage from atmospheric moisture.
-
Visualizing the Process and Structure
To further clarify the concepts discussed, the following diagrams illustrate the molecular structure of bromocyclobutanol and the workflow for its IR spectral analysis.
Figure 1: Molecular Structure of Bromocyclobutanol
Figure 2: IR Spectroscopy Workflow
Conclusion
The infrared spectrum of bromocyclobutanol is a powerful tool for its identification and characterization. The key to its unambiguous assignment lies in the recognition of the combined signature of a hydrogen-bonded hydroxyl group, a strained cyclobutane ring, and a carbon-bromine bond. By comparing its spectral features to those of similar molecules and following a robust experimental protocol, researchers and drug development professionals can leverage the full potential of IR spectroscopy to ensure the quality and identity of their chemical compounds, thereby upholding the highest standards of scientific integrity.
References
-
University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF. Retrieved from [Link]
-
Quora. (2022, November 28). How to identify an alkyl halide using an infrared (IR) spectrum. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
- McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition.
-
Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclobutane C4H8. Retrieved from [Link]
- Durig, J. R., & Harris, W. C. (1971). Vibrational Spectra and Structure of Four-Membered Ring Molecules. IV. 2-Bromocyclobutanone and 2-Bromo-2,4,4-trideuterocyclobutanone. The Journal of Chemical Physics, 55(4), 1735–1750.
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]
- Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Infrared Spectroscopy.
-
UCLA. (n.d.). IR Absorption Table. WebSpectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
- Durig, J. R., & Green, W. H. (1967). Vibrational Spectra and Structure of Four-Membered Ring Molecules. III. Bromocyclobutane, Bromocyclobutane-d1, Bromocyclobutane-d4, and Bromocyclobutane-d5. The Journal of Chemical Physics, 47(2), 673–691.
-
National Institute of Standards and Technology. (n.d.). Cyclobutanol. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
- Durig, J. R., et al. (2008). Conformational stability of cyclobutanol from temperature dependent infrared spectra of xenon solutions, r0 structural parameters, ab initio calculations and vibrational assignment. Journal of Molecular Structure, 892(1-3), 259-270.
- Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online.
- Millersville University. (n.d.). Table of Characteristic IR Absorptions.
-
National Institute of Standards and Technology. (n.d.). 2-Butanol. In NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of butan-2-ol. Retrieved from [Link]
- Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online.
- University of California, Santa Cruz. (n.d.). IR Tables.
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 3-Bromocyclobutan-1-ol
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of specialized reagents like 3-Bromocyclobutan-1-ol are paramount. This guide provides a comprehensive, step-by-step protocol for its disposal, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.
Hazard Identification and Risk Assessment: The "Why"
Before any disposal procedure, a thorough understanding of the compound's hazards is essential. 3-Bromocyclobutan-1-ol is a halogenated organic compound. While specific hazard data for this exact molecule is not extensively published, the disposal protocol is dictated by its chemical class and related structures. The presence of a bromine atom classifies it as a halogenated organic waste , which has specific disposal requirements to prevent the formation of toxic byproducts during incineration and to protect the environment.[1][2]
Safety Data Sheets (SDS) for analogous brominated compounds, such as 3-Bromocyclobutanone and Bromocyclobutane, indicate that this class of chemical should be treated with care.[3][4]
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Class | GHS Hazard Statement (Anticipated) | Implication for Handling and Disposal |
| Acute Toxicity | H302: Harmful if swallowed | Avoid ingestion. Wash hands thoroughly after handling.[5] |
| Skin Irritation/Sensitization | H317: May cause an allergic skin reaction | Wear appropriate chemical-resistant gloves and a lab coat.[5][6] |
| Eye Irritation | H319: Causes serious eye irritation | Always wear safety glasses or goggles.[3][7] |
The core principle is one of caution. The bromine atom makes 3-Bromocyclobutan-1-ol a regulated hazardous waste, necessitating a disposal pathway distinct from non-halogenated organic waste.[8]
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. All operations involving the transfer or commingling of 3-Bromocyclobutan-1-ol waste must be conducted with the following controls in place.
-
Engineering Controls : All handling of open containers must occur within a certified chemical fume hood to minimize inhalation exposure.[1] The workspace should be well-ventilated and clear of ignition sources.[9]
-
Personal Protective Equipment (PPE) : A baseline of PPE is mandatory.[10]
-
Eye/Face Protection : Chemical safety goggles are required.
-
Hand Protection : Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use.
-
Skin and Body Protection : A flame-resistant lab coat should be worn and fully fastened.
-
Step-by-Step Disposal Protocol
The disposal of 3-Bromocyclobutan-1-ol is governed by the principle of waste segregation. Halogenated and non-halogenated waste streams must always be kept separate.[2][11] Mixing these streams can complicate the disposal process, increase costs, and pose safety risks.[2]
Step 1: Identify the Correct Waste Stream
-
Locate the designated "Halogenated Organic Waste" container in your laboratory's satellite accumulation area. This container is specifically for organic materials containing fluorine, chlorine, bromine, or iodine.[1]
Step 2: Select an Appropriate Waste Container
-
Waste must be collected in a chemically compatible container, typically a glass bottle or a high-density polyethylene (HDPE) carboy, fitted with a vapor-tight screw cap.[11]
-
Ensure the container is clean, dry, and in good condition.
Step 3: Label the Container Correctly
-
Proper labeling is a critical compliance and safety step.[12] As soon as the first drop of waste is added, the container must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste 3-Bromocyclobutan-1-ol" (and any other components of the waste solution)
-
The date accumulation started.[12]
-
An indication of the primary hazards (e.g., "Irritant").
-
Step 4: Accumulate Waste Safely
-
Add the 3-Bromocyclobutan-1-ol waste to the labeled container inside a fume hood.
-
Keep the waste container closed at all times, except when actively adding waste.[1] This prevents the release of volatile organic compounds (VOCs) into the lab environment.
-
Store the container in a designated satellite accumulation area, within secondary containment (such as a spill tray) to contain any potential leaks.[13]
Step 5: Arrange for Final Disposal
-
Once the container is full or you have finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department to arrange for a hazardous waste pickup.
-
Do not dispose of 3-Bromocyclobutan-1-ol down the drain.[14] This is a violation of environmental regulations and can damage plumbing and wastewater treatment systems.[14]
Spill Management Protocol
Accidents can happen, and a prepared response is the best defense.
-
For Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Don appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical spill kit).[15] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials (absorbent, gloves, etc.) as halogenated hazardous waste.
-
-
For Large Spills (requiring EHS assistance):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS emergency line immediately.
-
Provide the dispatcher with the chemical name and approximate quantity spilled.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of 3-Bromocyclobutan-1-ol waste.
Caption: Decision workflow for handling and disposing of 3-Bromocyclobutan-1-ol waste.
By adhering to these protocols, researchers can ensure the safe and compliant disposal of 3-Bromocyclobutan-1-ol, protecting themselves, their colleagues, and the environment.
References
- Carl ROTH. (2016). Safety Data Sheet: 3-methylbutan-1-ol.
- ECHEMI. 3-Bromo-3-buten-1-ol SDS, 76334-36-6 Safety Data Sheets.
- Fisher Scientific. (2009). Safety Data Sheet: 1-Propanol, 3-bromo-.
- ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 1-bromocyclobutane-1-carboxylic acid.
- National Center for Biotechnology Information. 3-Bromocyclobutanone. PubChem Compound Database.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Betco. (2015). Material Safety Data Sheet.
- Thermo Fisher Scientific. (2009). Safety Data Sheet: Bromocyclobutane.
- Sigma-Aldrich. (2023). Safety Data Sheet.
- ResearchGate. (2017). The application of cyclobutane derivatives in organic synthesis.
- Temple University. (2021). Chemical Waste Guideline: Halogenated Solvents in Laboratories.
- U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
- U.S. Government Publishing Office. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR).
- Apollo Scientific. Best Practices for Chemical Storage in Research Labs.
- University of Maryland. EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk (ESSR).
- University of North Carolina at Chapel Hill. 7.2 Organic Solvents. Environment, Health and Safety.
- State of Michigan. Safety Data Sheet: L-Ascorbic acid.
- AG Scientific. (2023). Storage and Handling Tips for Research Chemicals: Safety Comes First.
- U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- MDPI. (2021). Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes.
- Sigma-Aldrich. (2023). Safety Data Sheet: Puromycin dihydrochloride.
- University of Otago. Laboratory chemical waste disposal guidelines.
- Columbia University. Handbook: Lab Safety and Regulated Research Materials.
- University of Oslo. Chemical and Hazardous Waste Guide.
- U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.
- Sigma-Aldrich. (2023). Safety Data Sheet: 2,4,6-Trichloroanisole.
- Sigma-Aldrich. (2023). Safety Data Sheet: 1-Bromo-3-methylbut-2-ene.
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Personal protective equipment for handling 3-Bromocyclobutan-1-ol
Comprehensive Safety & Handling Guide: 3-Bromocyclobutan-1-ol
Executive Summary & Chemical Profile
Handling 3-Bromocyclobutan-1-ol requires a nuanced understanding of its structural reactivity. Unlike simple aliphatic alcohols, the cyclobutane ring introduces significant ring strain (~26 kcal/mol) , and the presence of a bromide leaving group creates a potential for alkylation.
While specific toxicological data for this isomer is often limited in public databases compared to its ketone analogs, the Precautionary Principle mandates treating it as a potential alkylating agent and a severe irritant . This guide synthesizes data from structural analogs (e.g., 3-bromocyclopentan-1-ol, bromocyclobutane) to establish a maximum-safety protocol.
| Property | Description | Operational Implication |
| Chemical Class | Halogenated Cycloalkanol | Lipophilic; penetrates skin easily. |
| Key Hazard | Alkylating Potential | Treat as a potential mutagen/sensitizer. |
| Reactivity | Ring Strain + Leaving Group | Susceptible to ring-opening; avoid strong Lewis acids without cooling. |
| Physical State | Liquid (typically) | Vapor generation is possible; handle only in fume hoods. |
Hazard Assessment & Risk Logic
Why we choose specific protections:
-
Skin Absorption: Small cyclic halogenated molecules often permeate standard nitrile gloves rapidly. The lipophilic nature of the cyclobutane ring facilitates dermal absorption.
-
Ocular Damage: As a halogenated alcohol, vapors can cause lacrimation and corneal damage.
-
Sensitization: Brominated compounds are frequent skin sensitizers (H317). Repeated exposure may lead to anaphylactic-type reactions.
GHS Classification (Inferred from Analogs)
-
H341: Suspected of causing genetic defects (Precautionary assignment due to alkylating potential).
Personal Protective Equipment (PPE) Matrix
This matrix is designed to be self-validating: if the condition in the left column is met, the PPE in the right column is mandatory.
| Operation Scale | Hand Protection | Eye/Face Protection | Body Protection | Respiratory |
| Analytical (< 50 mg) | Double Nitrile Gloves (min 0.11 mm thickness). Change immediately upon splash. | Chemical Safety Goggles . (Standard glasses allow vapor bypass). | Standard Lab Coat (Cotton/Poly blend). | Fume hood sash at proper working height. |
| Preparative (50 mg - 5 g) | Double Gloving: Inner Nitrile + Outer Fluoroelastomer (e.g., Viton) or Laminate (Silver Shield) if contact prolonged. | Chemical Safety Goggles + Face Shield if handling liquids under pressure/vacuum. | Lab Coat + Chemical Resistant Apron (Tyvek/PVC). | Fume hood mandatory. |
| Bulk Handling (> 5 g) | Laminate Gloves (Silver Shield) required. Nitrile offers insufficient breakthrough time. | Full-face Respirator (OV Cartridge) if hood containment is breached. | Chemical Resistant Coveralls.[7] | Engineering controls (Glovebox) preferred. |
Operational Protocols
A. Storage & Stability
-
Temperature: Store at 2–8°C . Halides can degrade, releasing HBr which darkens the material.
-
Light: Protect from light (amber vials/foil). Photolytic cleavage of the C-Br bond is possible.
-
Atmosphere: Store under Argon or Nitrogen. Moisture can induce hydrolysis to the diol.
B. Weighing & Transfer
-
Equilibrate: Allow the vial to warm to room temperature inside a desiccator before opening to prevent water condensation.
-
Containment: Weigh only inside a functioning chemical fume hood.
-
Technique: Use a positive displacement pipette for liquids to prevent dripping. Do not use syringes with rubber plungers that may swell upon contact.
C. Reaction Setup (Critical Safety)
-
Exotherm Control: Due to ring strain, reactions involving nucleophilic substitution or elimination can be unexpectedly exothermic.
-
Solvent Selection: Avoid nucleophilic solvents (like MeOH) unless intended as a reactant. DCM or THF are standard, but ensure THF is peroxide-free.
Emergency Response & Disposal
Spill Response Logic
-
Do NOT wipe with paper towels (increases surface area for evaporation).
-
Absorb with vermiculite or sand.
-
Neutralize: Treat the area with a dilute solution of sodium thiosulfate (to quench potential free bromine) followed by sodium bicarbonate.
Disposal
-
Segregation: Must go into Halogenated Organic Waste .
-
Labeling: Clearly tag as "Contains Brominated Cycloalkanes - Potential Alkylator."
Visualizations
Figure 1: PPE Selection Decision Tree
This logic gate ensures researchers select the correct glove type based on exposure risk, preventing common "nitrile-only" errors with halogenated solvents.
Caption: Decision logic for selecting glove material and eye protection based on operational scale and contact duration.
Figure 2: Spill Response Workflow
A step-by-step flow for managing accidental release, prioritizing containment of vapors.
Caption: Operational workflow for containing and cleaning spills of brominated cyclobutane derivatives.
References
-
PubChem. (n.d.).[3][8] 3-Bromocyclopentan-1-ol (Compound Summary).[3] National Library of Medicine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.).[3][8] Registration Dossier: Cycloalkyl Halides. Retrieved from [Link][3]
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. 3-Bromocyclopentan-1-ol | C5H9BrO | CID 12348194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. angenechemical.com [angenechemical.com]
- 6. 3-Bromocyclobutanone 97% | CAS: 23761-24-2 | AChemBlock [achemblock.com]
- 7. dollycorporation.com [dollycorporation.com]
- 8. 3-Bromocyclobutanone | C4H5BrO | CID 58346963 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
